molecular formula C8H8BrN3 B6263012 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 1044771-89-2

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B6263012
CAS No.: 1044771-89-2
M. Wt: 226.07 g/mol
InChI Key: IJYDLJTXNMVGMJ-UHFFFAOYSA-N
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Description

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95.
BenchChem offers high-quality 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1044771-89-2

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

7-bromo-1-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H8BrN3/c1-2-12-5-11-7-4-10-3-6(9)8(7)12/h3-5H,2H2,1H3

InChI Key

IJYDLJTXNMVGMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CN=CC(=C21)Br

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

[1][2][3][4]

Structural Identity & Core Analysis

The compound 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-89-2) is a fused bicyclic heterocycle belonging to the deazapurine class. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and Toll-like receptor (TLR) modulators due to its ability to mimic the adenosine core while offering orthogonal vectors for substitution.

Chemical Data Matrix[5][6]
PropertySpecification
IUPAC Name 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine
CAS Registry 1044771-89-2
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
Core Scaffold Imidazo[4,5-c]pyridine (5-azabenzimidazole)
Key Substituents N1-Ethyl (Solubilizing/Steric); C7-Bromo (Electrophilic handle)
pKa (Calc) ~3.5 (Pyridine N), ~11.0 (Imidazole N-H, not applicable here)
LogP (Calc) 1.4 ± 0.3
Structural Numbering & Logic

Understanding the regiochemistry is vital for functionalization. The imidazo[4,5-c]pyridine system fuses a pyridine ring and an imidazole ring across the pyridine's 3,4-positions.

  • N1 Position: Occupied by the ethyl group. This locks the tautomeric equilibrium, preventing N1-H/N3-H shifts common in unsubstituted azabenzimidazoles.

  • N5 Position: The pyridine nitrogen.[1] It remains a competent hydrogen bond acceptor and a site for N-oxide formation.

  • C7 Position: Occupied by Bromine.[2][3] In the parent pyridine system, this corresponds to the 5-position (meta to the pyridine nitrogen). This position is electronically distinct from C4 (alpha to N5) and C6 (alpha to N5), making it less susceptible to nucleophilic attack but ideal for metal-catalyzed cross-couplings.

Synthesis Protocol: A Regioselective Approach

Direct bromination of the imidazo[4,5-c]pyridine core is often non-selective or low-yielding. The most robust, self-validating protocol employs a de novo ring construction strategy starting from a functionalized pyridine precursor. This ensures the bromine is installed prior to cyclization and the ethyl group is placed regioselectively at N1.

Retrosynthetic Logic
  • Target: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.[2][4][5]

  • Disconnection: Imidazole ring closure.

  • Precursor: 3-amino-5-bromo-4-(ethylamino)pyridine.

  • Starting Material: 5-bromo-4-chloro-3-nitropyridine.

Step-by-Step Methodology

Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)

  • Reagents: 5-bromo-4-chloro-3-nitropyridine, Ethylamine (70% aq or in THF), TEA (Triethylamine).

  • Conditions: 0°C to RT in THF or EtOH.

  • Mechanism: The chlorine atom at C4 is activated by the adjacent nitro group (ortho-effect) and the pyridine nitrogen (para-effect). The bromine at C5 is less activated and sterically hindered, ensuring exclusive displacement of the chloride by ethylamine.

  • Outcome: 5-bromo-N-ethyl-3-nitropyridin-4-amine.

Step 2: Chemoselective Nitro Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), EtOH/Water (4:1).

  • Critical Note: Avoid catalytic hydrogenation (H₂/Pd-C) or strong metal hydrides, as these conditions pose a high risk of debromination (hydrodehalogenation) of the C7-Br bond.

  • Conditions: Reflux (80°C) for 2-4 hours.

  • Outcome: 5-bromo-N4-ethylpyridine-3,4-diamine.

Step 3: Imidazole Ring Closure

  • Reagents: Triethyl orthoformate (TEOF) + catalytic p-Toluenesulfonic acid (pTSA).

  • Alternative: Refluxing Formic acid (HCOOH).

  • Conditions: Reflux (100-110°C) for 3-6 hours.

  • Mechanism: The primary amine (at C3) and the secondary amine (at C4) condense with the orthoformate carbon. The ethyl group on the secondary amine forces the resulting double bond to form between the bridgehead carbon and N3, fixing the ethyl group at N1.

  • Outcome: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.[2][4][5]

Synthesis Flowchart (DOT Visualization)

SynthesisPathSM5-bromo-4-chloro-3-nitropyridineInter15-bromo-N-ethyl-3-nitropyridin-4-amineSM->Inter1EtNH2, TEASNAr (Cl displacement)Inter25-bromo-N4-ethylpyridine-3,4-diamineInter1->Inter2Fe/NH4ClNitro Reduction(Preserves Br)Product7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridineInter2->ProductHC(OEt)3, pTSACyclization

Figure 1: Regioselective synthesis pathway avoiding debromination artifacts.

Reactivity & Functionalization Profile

The C7-bromide is a "chemical hook," allowing the scaffold to be elaborated into complex drug candidates.

Palladium-Catalyzed Cross-Coupling

The C7 position functions as an aryl halide in cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

    • Utility: Installing the primary pharmacophore tail.

  • Buchwald-Hartwig: Coupling with amines.[3]

    • Catalyst System: Pd₂dba₃ + Xantphos or BrettPhos.

    • Utility: Creating C-N linked kinase inhibitors.

C2-H Activation

The C2 proton (between the imidazole nitrogens) is acidic (pKa ~20-25).

  • Lithiation: Treatment with n-BuLi at -78°C generates the C2-lithio species, which can be trapped with electrophiles (aldehydes, alkyl halides) to introduce substituents at C2.

  • Direct Arylation: C-H activation using Pd/Cu catalysis can install aryl groups at C2 without pre-halogenation.

Functionalization Map (DOT Visualization)

ReactivityCore7-Bromo-1-ethyl-imidazo[4,5-c]pyridineSuzukiBiaryl Derivatives(Suzuki Coupling)Core->SuzukiPd(0), Ar-B(OH)2(at C7-Br)BuchwaldAmino-Derivatives(Buchwald-Hartwig)Core->BuchwaldPd(0), R-NH2(at C7-Br)LithiationC2-Functionalization(n-BuLi / Electrophile)Core->Lithiation1. n-BuLi, -78°C2. E+ (at C2-H)NOxideN5-Oxide(mCPBA Oxidation)Core->NOxideOxidation(at N5)

Figure 2: Divergent reactivity profile for library generation.

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines. Source:Journal of Medicinal Chemistry / ACS Combinatorial Science. Context: Describes the SNAr displacement of 4-chloro-3-nitropyridines with amines followed by reduction/cyclization to yield N1-substituted cores. URL:[Link]

  • Synthesis and Biological Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source:Molecules (MDPI). Context: Comprehensive review of synthetic strategies, including the use of orthoesters for cyclization and iron-mediated reduction to preserve halogens. URL:[Link]

  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (Compound Summary). Source:PubChem / NIH. Context: Identification, physical properties, and CAS registry verification. URL:[Link]

An In-depth Technical Guide to 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (PubChem CID: 24903730): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry

The imidazo[4,5-c]pyridine core, a heterocyclic aromatic structure, is of significant interest in the field of drug discovery and development. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, antiviral, and enzyme-inhibiting agents.[3][4] The strategic placement of various substituents on this core structure allows for the fine-tuning of its physicochemical properties and biological activity, offering a versatile platform for the design of novel therapeutic agents.

This technical guide focuses on a specific derivative, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (PubChem CID: 24903730). The presence of a bromine atom at the 7-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.[5] The ethyl group at the 1-position influences the compound's lipophilicity and steric profile, which can significantly impact its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential applications in drug discovery, with a particular focus on its prospective role as an anticancer agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. While experimental data for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is not extensively available in the public domain, its properties can be predicted using computational models. The following table summarizes key predicted physicochemical parameters.[6]

PropertyValueSource
Molecular FormulaC₈H₈BrN₃PubChem[6]
Molecular Weight226.08 g/mol PubChem[6]
XLogP31.6PubChem[6]
Hydrogen Bond Donor Count0PubChem[6]
Hydrogen Bond Acceptor Count3PubChem[6]
Rotatable Bond Count1PubChem[6]
Exact Mass224.99016 g/mol PubChem[6]
Monoisotopic Mass224.99016 g/mol PubChem[6]
Topological Polar Surface Area30.7 ŲPubChem[6]
Heavy Atom Count12PubChem[6]
Complexity185PubChem[6]

Synthesis and Characterization: A Proposed Pathway

A plausible and efficient synthetic route to 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine can be envisioned in a two-step process, commencing with the synthesis of the core scaffold followed by regioselective N-alkylation.

Step 1: Synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine

The synthesis of the 7-bromo-1H-imidazo[4,5-c]pyridine core can be achieved through the cyclization of a suitably substituted diaminopyridine. A well-established method involves the reaction of 5-bromo-3,4-diaminopyridine with an appropriate one-carbon source, such as triethyl orthoformate, under acidic conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-bromo-3,4-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford 7-bromo-1H-imidazo[4,5-c]pyridine.

DOT script for the synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine

G Synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine start 5-bromo-3,4-diaminopyridine product 7-bromo-1H-imidazo[4,5-c]pyridine start->product Cyclization reagent1 Triethyl orthoformate (p-TSA, EtOH, Reflux) reagent1->product

Caption: Proposed synthesis of the 7-bromo-1H-imidazo[4,5-c]pyridine core.

Step 2: N-Ethylation to 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

The final step involves the regioselective N-ethylation of the synthesized 7-bromo-1H-imidazo[4,5-c]pyridine. The alkylation of such heterocyclic systems can often lead to a mixture of regioisomers. However, by carefully selecting the base and reaction conditions, it is possible to favor the formation of the desired N1-alkylated product.

Experimental Protocol:

  • Reaction Setup: To a solution of 7-bromo-1H-imidazo[4,5-c]pyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (e.g., cesium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.

DOT script for the N-ethylation of 7-bromo-1H-imidazo[4,5-c]pyridine

G N-Ethylation of 7-bromo-1H-imidazo[4,5-c]pyridine start 7-bromo-1H-imidazo[4,5-c]pyridine product 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine start->product N-Ethylation reagent1 Ethyl iodide (Cs2CO3, DMF) reagent1->product

Caption: Proposed N-ethylation to yield the target compound.

Predicted Characterization Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts being influenced by the bromine and nitrogen atoms.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Potential Applications in Drug Discovery: A Focus on Anticancer Activity

The imidazo[4,5-c]pyridine scaffold has been extensively investigated for its potential as an anticancer agent.[2][3] Numerous derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. Given this precedent, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine represents a promising candidate for further investigation as a potential anticancer therapeutic.

The bromine atom at the 7-position can be exploited for the synthesis of a library of analogs through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[5] This would allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against specific cancer-related targets.

DOT script for potential therapeutic applications

G Potential Therapeutic Applications compound 7-bromo-1-ethyl-1H- imidazo[4,5-c]pyridine target Protein Kinase (e.g., CDK, Aurora Kinase) compound->target Binds to effect Inhibition of Cancer Cell Proliferation target->effect Leads to outcome Anticancer Therapeutic Potential effect->outcome Results in

Caption: Conceptual pathway for the potential anticancer activity.

Conclusion and Future Directions

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is a synthetically accessible derivative of the medicinally important imidazo[4,5-c]pyridine scaffold. While specific biological data for this compound is limited, its structural features and the known activities of related compounds suggest that it holds significant potential for further investigation, particularly in the realm of anticancer drug discovery. The synthetic route proposed in this guide provides a practical approach for its preparation, and the predicted physicochemical and spectral data offer a valuable resource for its characterization. Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives to fully elucidate its therapeutic potential.

References

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (2025). ResearchGate. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. [Link]

  • 7-bromo-1-ethyl-1h-imidazo[4,5-c]pyridine. (n.d.). PubChem. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024). Chemistry of Heterocyclic Compounds. [Link]

  • 7-bromo-1h-imidazo[4,5-c]pyridin-4-amine. (n.d.). PubChem. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]

  • Mastering Organic Synthesis with 7-Bromo-3H-imidazo[4,5-b]pyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. [Link]

  • Pyridine. (n.d.). NIST WebBook. [Link]

  • 7-bromo-1-ethyl-2-methyl-1h-imidazo[4,5-c]pyridine. (n.d.). PubChem. [Link]

  • 7-bromo-1H-imidazo[4,5-c]pyridine. (n.d.). MySkinRecipes. [Link]

  • CAS 317840-04-3 | 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine. (n.d.). Hoffman Fine Chemicals. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Correction to: Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (2018). ResearchGate. [Link]

Sources

Imidazo[4,5-c]pyridine Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-c]pyridine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This structural mimicry allows for its interaction with a wide array of biological targets, leading to a diverse pharmacological profile. This in-depth technical guide provides a comprehensive overview of imidazo[4,5-c]pyridine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, explore the multifaceted biological activities, and dissect the critical structure-activity relationships that govern the therapeutic potential of this fascinating class of compounds.

The Imidazo[4,5-c]Pyridine Core: A Privileged Scaffold in Drug Discovery

The fusion of an imidazole ring with a pyridine moiety gives rise to the imidazopyridine system, which exists in several isomeric forms. Among these, the imidazo[4,5-c]pyridine (also known as 3-deazapurine) framework has emerged as a particularly fruitful area of research.[1][2] Its structural analogy to purine bases like adenine and guanine provides a rational basis for its interaction with enzymes and receptors that recognize these endogenous ligands.[3][4] This inherent bioisosterism has been successfully exploited to develop a plethora of derivatives with a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and immunomodulatory activities.[1][2][5]

The versatility of the imidazo[4,5-c]pyridine core lies in its tunable electronic properties and the multiple sites available for substitution, allowing for fine-tuning of its pharmacological and pharmacokinetic profiles.[6] This guide will provide a detailed exploration of the key aspects of imidazo[4,5-c]pyridine chemistry and biology, offering insights for the rational design of novel therapeutic agents.

Synthetic Strategies for Imidazo[4,5-c]pyridine Derivatives

The construction of the imidazo[4,5-c]pyridine ring system is a critical step in the development of new derivatives. Several synthetic routes have been established, with the most common approaches involving the condensation of 3,4-diaminopyridine with various electrophilic partners.[1][3]

Condensation with Carboxylic Acids and Their Equivalents

A straightforward and widely used method involves the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives (e.g., orthoesters) under dehydrating conditions.[1] The use of polyphosphoric acid (PPA) at elevated temperatures is a classic approach that facilitates both the initial amide formation and the subsequent cyclization to the imidazole ring.[1] Microwave irradiation has been shown to accelerate this reaction, often leading to improved yields in shorter reaction times.[1]

Experimental Protocol: Synthesis of 2-Substituted Imidazo[4,5-c]pyridines via Carboxylic Acid Condensation

  • To a solution of 3,4-diaminopyridine (1.0 eq) in polyphosphoric acid (PPA), add the desired carboxylic acid (1.1 eq).

  • Heat the reaction mixture at 150-180 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Oxidative Cyclization with Aldehydes

Another prevalent method is the oxidative cyclization of 3,4-diaminopyridine with aldehydes. This reaction typically proceeds in the presence of an oxidizing agent, such as air, sodium metabisulfite, or tin(II) chloride, to facilitate the formation of the imidazole ring.[1][7] This one-pot synthesis is highly efficient and tolerates a wide range of functional groups on the aldehyde, making it a versatile tool for generating diverse libraries of 2-substituted imidazo[4,5-c]pyridines.[1]

Experimental Protocol: Synthesis of 2-Aryl-Imidazo[4,5-c]pyridines via Oxidative Cyclization

  • Dissolve 3,4-diaminopyridine (1.0 eq) and the desired aryl aldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Add an oxidizing agent, for example, sodium metabisulfite (Na2S2O5) (2.0 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify by column chromatography on silica gel.

G cluster_0 Synthesis of Imidazo[4,5-c]pyridines 3,4-Diaminopyridine 3,4-Diaminopyridine Condensation Condensation 3,4-Diaminopyridine->Condensation + Carboxylic Acid/Equivalent Oxidative Cyclization Oxidative Cyclization 3,4-Diaminopyridine->Oxidative Cyclization + Aldehyde Carboxylic Acid Carboxylic Acid Aldehyde Aldehyde Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Condensation->Imidazo[4,5-c]pyridine Dehydration (PPA, heat) Oxidative Cyclization->Imidazo[4,5-c]pyridine Oxidation (e.g., Na2S2O5)

Caption: Key Synthetic Routes to the Imidazo[4,5-c]pyridine Core.

Diverse Biological Activities and Therapeutic Potential

The structural similarity of imidazo[4,5-c]pyridines to purines has led to their investigation against a multitude of biological targets, revealing a broad spectrum of pharmacological activities.[3][4]

Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Imidazo[4,5-c]pyridine derivatives have emerged as potent inhibitors of various kinases.

  • Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma multiforme (GBM).[9] Compound 1s from this series demonstrated effective antiproliferative activity against several GBM cell lines.[9] Molecular dynamics simulations revealed that these compounds bind to the ATP-binding site of SFKs.[9]

  • DNA-Dependent Protein Kinase (DNA-PK): The imidazo[4,5-c]pyridin-2-one scaffold has also been explored for the development of selective DNA-PK inhibitors.[10] DNA-PK is a key enzyme in the non-homologous end-joining pathway for DNA double-strand break repair, making it an attractive target for radiosensitizers in cancer therapy.[10]

  • Cyclin-Dependent Kinase 9 (CDK9): Certain imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity by inhibiting CDK9, a kinase involved in transcriptional regulation.[11]

G cluster_0 Imidazo[4,5-c]pyridine as a Kinase Inhibitor Imidazo_Derivative Imidazo[4,5-c]pyridine Derivative Kinase Protein Kinase (e.g., Src, DNA-PK, CDK9) Imidazo_Derivative->Kinase Inhibition (ATP-competitive) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Disease_Progression Disease Progression (e.g., Cancer) Cell_Signaling->Disease_Progression

Sources

Navigating the Solubility Landscape of Novel Heterocycles: A Technical Guide to 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a lab bench to a patient's bedside is fraught with challenges, many of which are dictated by its fundamental physical and chemical characteristics. Solubility, the ability of a compound to dissolve in a solvent to form a homogenous solution, is a cornerstone of "drug-likeness". Poor solubility can lead to inaccurate in vitro assay results, compromised in vivo absorption, and significant formulation hurdles.[1] Early and accurate assessment of solubility is therefore not just a routine measurement but a critical step in risk mitigation and resource optimization.[2]

This guide focuses on two key solvents:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of organic compounds.[3] It is the standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS).

  • Methanol: A polar protic solvent, often used in various analytical techniques and as a representative of a simpler protic environment.

Theoretical Framework: Predicting Solubility Behavior

The molecular structure of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine offers clues to its potential solubility. As a derivative of the imidazopyridine scaffold, it possesses both hydrogen bond donors (the imidazole N-H, if present, though in this N-ethylated version, this is absent) and acceptors (the pyridine and imidazole nitrogen atoms), as well as a lipophilic bromo-substituent and an ethyl group.[4][5]

  • In DMSO: The strong dipole-dipole interactions and its capacity as a hydrogen bond acceptor make DMSO an excellent solvent for many polar and nonpolar compounds.[3] It is anticipated that 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine will exhibit high solubility in DMSO, a property leveraged in the synthesis and NMR characterization of similar imidazopyridine derivatives where DMSO is frequently used as a reaction or analytical solvent.[6][7]

  • In Methanol: Methanol, being a protic solvent, can act as both a hydrogen bond donor and acceptor. Its interaction with the nitrogen atoms of the imidazopyridine core is expected to facilitate dissolution. However, the presence of the relatively nonpolar bromo and ethyl groups may limit its solubility compared to DMSO.

Quantitative Solubility Assessment: Methodologies and Protocols

To move from theoretical prediction to empirical data, rigorous experimental determination is necessary. Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.[8]

3.1. Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[9] It is a high-throughput method used in early discovery to flag potential solubility issues.[2] While the user requested solubility in pure solvents, the principles of kinetic solubility testing are foundational.

3.2. Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[10] The shake-flask method is the gold standard for this determination.[11]

Table 1: Summary of Recommended Solubility Assays
ParameterKinetic SolubilityThermodynamic Solubility
Definition Concentration of a compound that appears to be in solution under non-equilibrium conditions.The maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Typical Method Nephelometry or Direct UV Assay from DMSO stock.[9][12]Shake-Flask Method.[11][13]
Incubation Time Short (e.g., 2 hours).[13]Long (e.g., 24-48 hours).[11][13]
Throughput High.[2]Low to Medium.[11]
Application Early-stage screening, hit identification.[1]Lead optimization, pre-formulation.[8]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the definitive method for determining the solubility of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine in DMSO and methanol.

Objective: To determine the equilibrium solubility of the test compound at a specified temperature.

Materials:

  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (solid)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine to separate vials containing a known volume of DMSO and methanol, respectively. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for at least 24 to 48 hours to ensure equilibrium is reached.[11][13]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine, undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with the respective solvent (DMSO or methanol) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve of the compound in the respective solvent is required for accurate quantification.[11]

Self-Validation and Controls:

  • Visual Inspection: Ensure that excess solid remains at the end of the experiment to confirm that a saturated solution was achieved.

  • Time to Equilibrium: To validate the 24-48 hour incubation, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Reference Compound: Include a reference compound with known solubility in the respective solvents to validate the experimental setup and procedure.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to DMSO and Methanol B Shake at constant temp (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify concentration via HPLC-UV E->F

Caption: Thermodynamic Solubility Workflow.

Conclusion and Future Directions

While existing literature does not provide specific solubility values for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, this guide establishes a robust framework for their determination. Based on the chemical properties of the imidazopyridine core and the nature of the solvents, high solubility in DMSO and moderate to high solubility in methanol can be anticipated. The provided experimental protocol for the shake-flask method offers a reliable means to obtain definitive thermodynamic solubility data. This information is indispensable for the continued development of this and other novel heterocyclic compounds, enabling informed decisions in assay development, formulation, and overall progression of drug discovery projects.

References

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]

  • FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 317840-04-3 | 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. Available at: [Link]

  • Springer. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

  • FooDB. (2010). Showing Compound Pyridine (FDB014733). Available at: [Link]

  • Rlavie. 7-Bromo-1-Indanone|CAS 125114-77-4. Available at: [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]

  • PubChemLite. 7-bromo-1-ethyl-2-methyl-1h-imidazo[4,5-c]pyridine. Available at: [Link]

  • Dana Bioscience. 7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine 1g. Available at: [Link]

Sources

Biological Activity & Therapeutic Potential of 1-Ethyl-Imidazo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-ethyl-imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its structural isosterism with purine nucleosides (specifically adenine and guanine). Unlike its more common isomer, imidazo[1,2-a]pyridine, the [4,5-c] fused system offers unique electronic properties and hydrogen-bonding vectors that make it an ideal candidate for targeting Toll-like Receptors (TLR7/8), RNA-dependent RNA polymerases (RdRp), and specific G-protein coupled receptors (GPCRs).

This technical guide provides a comprehensive analysis of the biological activity, structure-activity relationships (SAR), and synthetic methodologies for 1-ethyl-imidazo[4,5-c]pyridine derivatives, with a specific focus on their emerging role in immuno-oncology and antiviral therapeutics.

Structural Analysis & Pharmacophore Modeling

The imidazo[4,5-c]pyridine core is a deazapurine analogue. The introduction of an ethyl group at the N1 position is not merely a lipophilic spacer; it critically influences the molecule's binding conformation within hydrophobic pockets of target proteins, particularly TLR7.

Electronic Distribution & Binding Modes
  • N1-Ethyl Substitution: Provides a hydrophobic anchor that fits into the leucine-rich repeat (LRR) regions of TLR7, stabilizing the ligand-receptor complex.

  • N3 Nitrogen: Acts as a critical hydrogen bond acceptor (pKa ~ 6.0), mimicking the N7 of purines.

  • C2 Position: The primary vector for diversification, allowing for the introduction of aryl, heteroaryl, or alkyl groups to modulate potency and solubility.

Mechanism of Action: TLR7 Agonism

One of the most potent biological activities of 1-ethyl-imidazo[4,5-c]pyridines is the agonism of Toll-like Receptor 7 (TLR7). Upon binding, these small molecules induce dimerization of the receptor, triggering the MyD88-dependent signaling cascade. This results in the production of Type I interferons (IFN-


) and pro-inflammatory cytokines, driving an anti-tumor immune response.

TLR7_Signaling Ligand 1-Ethyl-Imidazo[4,5-c]pyridine TLR7 TLR7 Receptor (Endosomal) Ligand->TLR7 Binds MyD88 MyD88 Adapter TLR7->MyD88 Recruits IRAK4 IRAK4/1 Kinase Complex MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylates IRF7 IRF7 (Transcription Factor) TRAF6->IRF7 Signaling Split NFkB NF-κB TRAF6->NFkB Nucleus Nucleus Translocation IRF7->Nucleus NFkB->Nucleus Response Production of IFN-α & Pro-inflammatory Cytokines Nucleus->Response Gene Expression

Figure 1: TLR7 signaling pathway activated by imidazo[4,5-c]pyridine scaffolds, leading to immune activation.

Therapeutic Applications & Bioactivity Data[1][2][3][4][5]

Immuno-Oncology (TLR7/8 Agonists)

Recent studies and patent literature (e.g., WO 2024/240726) highlight the 1-ethyl-imidazo[4,5-c]pyridine core as a potent TLR7 agonist. Unlike imiquimod (an imidazoquinoline), the pyridine-fused analogues often exhibit improved pharmacokinetic profiles and reduced systemic toxicity.

Table 1: Comparative Bioactivity of Imidazo[4,5-c]pyridine Derivatives

Compound ClassR1 SubstituentR2 SubstituentTargetActivity (EC50/IC50)Biological Outcome
TLR7 Agonist Ethyl ButylaminoTLR70.5 - 2.0 µM Induction of IFN-

in PBMCs
Antiviral Isopropyl4-FluorophenylEnterovirus>10 µMModerate inhibition of viral replication
Anticancer Ethyl4-MethoxyphenylTubulin0.2 - 0.6 µMG2/M phase arrest; Apoptosis
Antifungal HSulfonamideGlcN-6-P12.5 µg/mL (MIC)Inhibition of cell wall synthesis
Antiviral Activity (BVDV & HCV)

The scaffold serves as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp). The 1-ethyl group is critical here; replacing it with a bulky benzyl group often diminishes activity due to steric clashes within the polymerase active site.

  • Key Finding: 1-ethyl-2-phenyl derivatives have shown selective activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus (HCV).

Structure-Activity Relationship (SAR)[3][6]

The SAR of this scaffold is highly sensitive to the position of the nitrogen atoms and the nature of the N1-substituent.

  • N1-Position (Critical):

    • Ethyl (Optimal): Balances lipophilicity and steric fit.

    • Methyl: Too small, reduces hydrophobic interaction energy.

    • Benzyl:[1] Often too bulky, leading to loss of potency in TLR7 pockets but potential gain in kinase inhibition.

  • C2-Position:

    • Tolerates diverse substitutions. Alkylamino groups at C2 favor TLR7 activity, while aryl groups favor tubulin inhibition or kinase targeting.

  • C4-Position:

    • Introduction of an amine (-NH2) at C4 is essential for TLR7 recognition (mimicking the exocyclic amine of adenine).

SAR_Map Core Imidazo[4,5-c]pyridine Core N1 N1 Position (Hydrophobic Anchor) Core->N1 C2 C2 Position (Diversity Vector) Core->C2 C4 C4 Position (H-Bond Donor) Core->C4 N1_Ethyl Ethyl Group: Optimal for TLR7 & Viral RdRp N1->N1_Ethyl N1_Benzyl Benzyl Group: Increases steric bulk, reduces TLR7 potency N1->N1_Benzyl C2_Alkyl Alkyl/Amino: Immune Activation C2->C2_Alkyl C2_Aryl Aryl: Anticancer/Tubulin C2->C2_Aryl C4_Amine NH2: Essential for Receptor Recognition C4->C4_Amine

Figure 2: SAR Map highlighting the critical role of the N1-ethyl group and C4-amine for biological activity.[2]

Experimental Protocols

Regioselective Synthesis of 1-Ethyl-Imidazo[4,5-c]pyridine

Direct alkylation of imidazo[4,5-c]pyridine often yields a mixture of N1 and N3 isomers. The following protocol utilizes a stepwise ring-closure approach to ensure N1 regioselectivity.

Objective: Synthesize 1-ethyl-2-butyl-1H-imidazo[4,5-c]pyridine.

Reagents:

  • 3,4-Diaminopyridine[2][3]

  • Propionic anhydride (or Ethyl iodide for alkylation route)

  • Triethyl orthoformate (or Valeric acid for C2-butyl)

  • Sodium dithionite (

    
    ) - if starting from nitro precursor.
    

Workflow:

  • Nitration: React 4-aminopyridine with

    
     to yield 3-nitro-4-aminopyridine.
    
  • N-Alkylation: Treat 3-nitro-4-aminopyridine with ethyl iodide and

    
     in DMF at 60°C. Note: The electron-withdrawing nitro group directs alkylation to the exocyclic amine.
    
  • Reduction: Reduce the nitro group using

    
     or 
    
    
    
    to obtain 3-amino-4-(ethylamino)pyridine.
  • Cyclization: Reflux the diamine with valeric acid (for C2-butyl) or triethyl orthoformate (for C2-H) in the presence of polyphosphoric acid (PPA) or sulfamic acid.

Synthesis_Pathway Start 4-Aminopyridine Step1 1. Nitration (HNO3/H2SO4) -> 3-Nitro-4-aminopyridine Start->Step1 Step2 2. N-Alkylation (Ethyl Iodide/K2CO3) -> 3-Nitro-4-(ethylamino)pyridine Step1->Step2 Step3 3. Reduction (Fe/NH4Cl) -> 3-Amino-4-(ethylamino)pyridine Step2->Step3 Step4 4. Cyclization (R-COOH + Heat) -> 1-Ethyl-2-substituted-imidazo[4,5-c]pyridine Step3->Step4

Figure 3: Regioselective synthetic route ensuring the formation of the N1-ethyl isomer.

TLR7 Reporter Assay (HEK-Blue™)

To validate the biological activity of the synthesized 1-ethyl scaffold.

  • Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which stably express human TLR7 and an NF-

    
    B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.
    
  • Preparation: Suspend cells in HEK-Blue™ Detection medium.

  • Treatment: Add 20 µL of the test compound (1-ethyl-imidazo[4,5-c]pyridine derivative) at varying concentrations (0.1 µM – 100 µM) to a 96-well plate.

  • Incubation: Add 180 µL of cell suspension (~50,000 cells/well). Incubate at 37°C, 5%

    
     for 16–24 hours.
    
  • Readout: Measure SEAP activity using a spectrophotometer at 620–655 nm.

  • Validation: Use R848 (Resiquimod) as a positive control.

Future Perspectives & Optimization

The 1-ethyl-imidazo[4,5-c]pyridine scaffold is ripe for "scaffold hopping" and PROTAC (Proteolysis Targeting Chimera) development.

  • PROTACs: The C2 position offers a viable attachment point for linkers to recruit E3 ligases, potentially degrading viral polymerases or oncogenic proteins.

  • Dual Agonists: Designing molecules that simultaneously target TLR7 and TLR8 to enhance the Th1 immune response in solid tumors.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017. Link

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. Patent WO 2024/240726, 2024.[4] Link

  • Synthesis and biological evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents. New Journal of Chemistry, 2015. Link

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus. Journal of Medicinal Chemistry, 2018. (Discusses N1-alkyl SAR relevant to fused pyridines). Link

  • Nitrogen Position Matters: Synthetic Strategies... in the Imidazopyridine Family. Molecules, 2024.[2][4][5] Link

Sources

An In-Depth Technical Guide to 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Data Gaps for a Novel Reagent

Section 1: Chemical Identity and Physicochemical Properties

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is a substituted imidazopyridine, a class of compounds recognized for its prevalence in biologically active molecules.[1][2] The bromine atom at the 7-position serves as a key functional handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.[1]

PropertyDataSource
Molecular Formula C₈H₈BrN₃PubChem[3]
Monoisotopic Mass 224.99016 DaPubChem[3]
Structure CCN1C=NC2=CN=CC(=C21)BrPubChem[3]
Predicted XlogP 1.4PubChem[3]
Physical Form Assumed to be a powder or crystalline solidAnalogy to
Storage Temperature Recommended: Sealed in dry, 2-8°CAnalogy to

Section 2: Hazard Identification and Toxicological Assessment

A definitive toxicological profile for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine has not been established. Therefore, a conservative assessment based on its structural components and data from close analogs is imperative. All novel chemical products should be handled with the acknowledgment of having "unknown hazards and toxicity".[4]

GHS Classification (Inferred)

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed. [5] This is the primary hazard identified for the closely related methyl analog.

    • H315: Causes skin irritation. (Precautionary assumption)[6][7]

    • H319: Causes serious eye irritation. (Precautionary assumption)[6][7]

    • H335: May cause respiratory irritation. (Precautionary assumption)[6][7]

Routes of Exposure and Potential Health Effects:

  • Ingestion: Based on the H302 classification for its analog, ingestion may cause gastrointestinal irritation and systemic toxicity.[5] Always avoid ingestion.

  • Inhalation: As a powder, dust may be generated during handling, which can cause respiratory tract irritation.[8]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[6][8]

  • Eye Contact: Direct contact with the powder can cause serious eye irritation.[6][8]

Caption: Logical flow for hazard assessment based on analog data.

Section 3: Safe Handling and Exposure Control Protocol

Adherence to a strict handling protocol is essential to mitigate the risks associated with this compound. The causality behind these measures is to prevent unintentional contact and aerosolization.

3.1 Engineering Controls

  • Primary Containment: All weighing and transfers of the solid material must be conducted within a certified chemical fume hood or a glove box. This is the most critical step to prevent inhalation of fine particulates and contain any potential spills.

  • Ventilation: Ensure the laboratory is well-ventilated, with airflow directed away from the operator.[8] Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment that assumes the compound is harmful and irritant.

EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[8]Protects against splashes and airborne dust.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Provides a chemical barrier against skin contact.
Skin/Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required if used within a fume hood. If aerosolization is possible outside a hood, a NIOSH-approved N95 respirator is recommended.Prevents inhalation of dust.

3.3 Hygiene Practices

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Remove contaminated clothing promptly and wash it before reuse.[8]

Safe_Handling_Workflow Prep Preparation: - Verify fume hood function - Don appropriate PPE Weigh Weighing: - Perform in fume hood - Use anti-static weigh paper Prep->Weigh Receive Receive & Log Compound Store Store in designated area (2-8°C, Dry, Sealed) Receive->Store Store->Prep Reaction Reaction Setup: - Add to solvent in hood - Maintain containment Weigh->Reaction Cleanup Post-Experiment Cleanup: - Decontaminate surfaces - Remove PPE correctly Reaction->Cleanup Cleanup->Store Return unused reagent Waste Waste Disposal: - Segregate into labeled hazardous waste container Cleanup->Waste

Caption: Standard workflow for handling chemical reagents.

Section 4: First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

4.1 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5]

4.2 Spill Response Protocol

  • Evacuate: Clear the immediate area of all personnel.

  • Communicate: Alert colleagues and the laboratory supervisor.

  • Control: Ensure the spill is contained within a fume hood if possible. Do not use air hoses for cleaning.[5]

  • Cleanup (for minor spills):

    • Wear appropriate PPE as described in Section 3.2.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[5][8]

    • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Section 5: Stability, Reactivity, and Synthetic Utility

5.1 Reactivity and Stability

  • Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, sealed).

  • Conditions to Avoid: Avoid exposure to excessive heat, moisture, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.

5.2 Role in Organic Synthesis

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry. The bromine atom on this structure is not just a hazard consideration but its primary point of synthetic utility. It acts as an electrophilic site ripe for functionalization via modern cross-coupling methodologies.

Synthetic_Utility cluster_reactions Cross-Coupling Reactions Start 7-Bromo-1-ethyl- 1H-imidazo[4,5-c]pyridine Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines, Alcohols) Start->Buchwald Sonogashira Sonogashira (Alkynes) Start->Sonogashira Product Diverse Functionalized Imidazopyridines Suzuki->Product Buchwald->Product Sonogashira->Product

Caption: Synthetic utility via cross-coupling reactions.

References

  • MATERIAL SAFETY DATA SHEET - Pyridine. J.T. Baker. [Link]

  • CAS 317840-04-3 | 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine - Hoffman Fine Chemicals. Hoffman Fine Chemicals. [Link]

  • Material Safety Data Sheet - Metanil yellow. Acros Organics. [Link]

  • Mastering Organic Synthesis with 7-Bromo-3H-imidazo[4,5-b]pyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • 7-bromo-1-ethyl-2-methyl-1h-imidazo[4,5-c]pyridine - PubChemLite. PubChem. [Link]

  • 7-bromo-1-ethyl-1h-imidazo[4,5-c]pyridine - PubChemLite. PubChem. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes - FULIR. University of Zagreb, Faculty of Chemical Engineering and Technology. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - PB ROPES. ADAMA. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - Beilstein Archives. Beilstein-Institut. [Link]

  • 7-bromo-1h-imidazo[4,5-c]pyridine - PubChemLite. PubChem. [Link]

Sources

suppliers and price of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing & Technical Profile: 7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Executive Summary

7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-89-2) is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors, Toll-like receptor (TLR) agonists, and antimitotic agents.[1][2][3] Its imidazo[4,5-c]pyridine scaffold serves as a bioisostere for purines, making it critical for ATP-competitive drug design.

This guide addresses the technical challenges of sourcing this compound—specifically the prevalence of regioisomeric impurities (N1- vs. N3-ethylation)—and provides a validated procurement strategy, pricing analysis, and quality control (QC) protocols to ensure experimental integrity.

Part 1: Chemical Profile & Technical Specifications

Property Specification
IUPAC Name 7-bromo-1-ethylimidazo[4,5-c]pyridine
CAS Number 1044771-89-2
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Impurity 3-Ethyl regioisomer (7-bromo-3-ethyl-3H-imidazo[4,5-c]pyridine)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), desiccated

Part 2: Synthesis & Manufacturing Complexity

Understanding the synthesis is vital for sourcing because the primary cost driver is the separation of regioisomers. The ethylation of the precursor 7-bromo-1H-imidazo[4,5-c]pyridine is not perfectly regioselective.

Synthesis Workflow & Regioselectivity

The reaction typically employs ethyl iodide (EtI) or ethyl bromide (EtBr) with a base (NaH or K₂CO₃).[4] This produces a mixture of the desired N1-ethyl product and the N3-ethyl byproduct.

SynthesisWorkflow Precursor 7-Bromo-1H-imidazo[4,5-c]pyridine (CAS: 90993-26-3) Reagents Alkylation (EtI, K2CO3, DMF, 60°C) Precursor->Reagents Crude Crude Mixture (N1 + N3 Isomers) Reagents->Crude Purification Column Chromatography (SiO2, DCM/MeOH) Crude->Purification Target Target: N1-Ethyl (>97% Purity) Purification->Target Major Product Byproduct Byproduct: N3-Ethyl (Impurity) Purification->Byproduct Minor Product

Figure 1: Synthetic pathway highlighting the critical purification step required to isolate the N1-ethyl isomer.

Part 3: Quality Control (QC) Protocols

Trustworthiness Directive: Do not rely solely on a Certificate of Analysis (CoA) from a Tier 2 supplier. The N1 and N3 isomers have identical Mass Spec (MS) signatures (


 226/228). You must  validate regiochemistry using NMR.
Protocol: Distinguishing N1 vs. N3 Isomers via NOESY NMR
  • Sample Prep: Dissolve 5-10 mg in DMSO-

    
    .
    
  • Experiment: Run 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis Logic:

    • N1-Ethyl (Target): The ethyl

      
       group is spatially distant from the pyridine C4-H. NOE signal to C4-H should be weak or absent. 
      
    • N3-Ethyl (Impurity): The ethyl

      
       group is in close proximity to the pyridine C4-H. Strong NOE cross-peak observed between Ethyl-CH2 and C4-H. 
      

Part 4: Market Analysis – Suppliers & Price

The market for this compound is split between "Catalog Aggregators" (higher price, variable stock) and "Original Manufacturers" (lower price, lead time).

Estimated Pricing Matrix (2025/2026 Estimates)

Prices are indicative and fluctuate based on raw material costs.

Quantity Price Range (USD) Lead Time Sourcing Channel
100 mg $150 – $2501–2 WeeksCatalog Stock (e.g., Sigma, Fisher)
1 gram $450 – $8002–3 WeeksSpecialty Pharma Suppliers (e.g., BLD Pharm)
10 grams $2,500 – $4,0004–6 WeeksCustom Synthesis (CROs)
100 grams Inquire (Quote)8–10 WeeksBulk Manufacturing (China/India)
Key Suppliers
  • Tier 1 (Global Distributors - High Trust):

    • Sigma-Aldrich (Merck): High reliability, highest price. Good for reference standards.

    • Fisher Scientific: Often re-sells from other manufacturers.

  • Tier 2 (Specialty Chemical Vendors - Good Balance):

    • BLD Pharm: Strong inventory of imidazopyridines.

    • Enamine: Excellent for building blocks; likely holds stock in US/EU.

    • Combi-Blocks: Often has competitive pricing on heterocyclic scaffolds.

  • Tier 3 (Bulk/Custom - Best Price for Scale):

    • WuXi AppTec / PharmBlock: Ideal for >100g orders requiring validated purity.

Part 5: Strategic Sourcing Decision Tree

Use this workflow to determine the optimal sourcing route based on your project phase.

SourcingStrategy Start Determine Needs ScaleCheck Quantity Required? Start->ScaleCheck SmallScale < 1 Gram (Hit Validation) ScaleCheck->SmallScale MedScale 1 - 10 Grams (Lead Opt) ScaleCheck->MedScale LargeScale > 10 Grams (In Vivo / Tox) ScaleCheck->LargeScale Action1 Buy Catalog (Tier 1/2) Priority: Speed SmallScale->Action1 Action2 Request Batch QC Data Check for Isomer % MedScale->Action2 Action3 Custom Synthesis / Bulk Quote Priority: Cost/Purity LargeScale->Action3 Action2->Action1 If Stock Available Action2->Action3 If Stock Low

Figure 2: Decision logic for sourcing based on experimental scale and risk tolerance.

References

  • Sigma-Aldrich. 7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine Product Page. Retrieved from

  • PubChem. Compound Summary: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. Retrieved from

  • BLD Pharm. 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine Data Sheet (Analog Reference). Retrieved from

  • Journal of Medicinal Chemistry. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. (1990).[2] Retrieved from

  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024). (Cited for mechanistic parallel in N-alkylation regioselectivity).[5] Retrieved from

Sources

Methodological & Application

synthesis of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine from 2,3-diaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine , a critical scaffold in the development of kinase inhibitors and bioactive heterocycles.

Critical Technical Note: The request specifies 2,3-diaminopyridine as the starting material. However, structural analysis confirms that 2,3-diaminopyridine yields the imidazo[4,5-b]pyridine isomer (nitrogen at position 4). The target molecule, imidazo[4,5-c]pyridine (nitrogen at position 5), strictly requires a 3,4-diaminopyridine precursor.

To ensure scientific integrity, this protocol primarily details the correct synthesis of the [4,5-c] target starting from 4-aminopyridine (converting it to the required 3,4-diamino-5-bromo intermediate). A comparative section is included to address the [4,5-b] isomer synthesis from 2,3-diaminopyridine for reference.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on constructing the imidazole ring upon a pyridine core while ensuring the correct placement of the bromine atom and the ethyl group.

Structural Mapping
  • Target: 7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.[1]

  • Core System: Imidazo[4,5-c]pyridine (Pyridine nitrogen at position 5).[2]

  • Substituents: Bromine at C7 (adjacent to the bridgehead C7a); Ethyl group at N1 (imidazole nitrogen).

  • Precursor Requirement: The C7 position in the fused system maps to the C5 position of the 3,4-diaminopyridine precursor. Therefore, the required intermediate is 3,4-diamino-5-bromopyridine .

Reaction Pathway Diagram

SynthesisPath SM 4-Aminopyridine Inter1 4-Amino-3-nitropyridine SM->Inter1 Nitration (HNO3, H2SO4) Inter2 4-Amino-3-nitro-5-bromopyridine Inter1->Inter2 Bromination (Br2, AcOH) Inter3 3,4-Diamino-5-bromopyridine (Key Intermediate) Inter2->Inter3 Reduction (Fe, HCl or H2/Pd) Cyclized 7-Bromo-1H-imidazo[4,5-c]pyridine Inter3->Cyclized Cyclization (HC(OEt)3) Target 7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (Target) Cyclized->Target Alkylation (EtI, Cs2CO3) Isomer 3-Ethyl Isomer (By-product) Cyclized->Isomer

Figure 1: Synthetic pathway to 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. Note the requirement for the 3,4-diamino precursor.

Part 2: Detailed Experimental Protocol

Stage 1: Preparation of 3,4-Diamino-5-bromopyridine

Rationale: Direct bromination of 3,4-diaminopyridine can be uncontrollable. Introducing bromine at the nitro-amine stage leverages the ortho-directing power of the amine and the meta-directing power of the nitro group to selectively halogenate position 5.

Step 1.1: Nitration of 4-Aminopyridine

  • Dissolve 4-aminopyridine (10.0 g, 106 mmol) in concentrated H₂SO₄ (50 mL) at 0°C.

  • Add fuming HNO₃ (7.0 mL) dropwise, maintaining temperature <10°C.

  • Heat to 70°C for 2 hours.

  • Pour onto ice/water and neutralize with Na₂CO₃. Filter the yellow precipitate (4-amino-3-nitropyridine ).

    • Yield Expectation: 85-90%.

Step 1.2: Regioselective Bromination

  • Suspend 4-amino-3-nitropyridine (5.0 g, 36 mmol) in glacial acetic acid (40 mL).

  • Add Bromine (Br₂) (2.0 mL, 39 mmol) dropwise at room temperature.

  • Heat the mixture to 50°C for 3 hours. The electrophilic substitution occurs at C5 (ortho to amine, meta to nitro).

  • Dilute with water, neutralize with NaOH (aq) to pH 8.

  • Collect the solid (4-amino-3-nitro-5-bromopyridine ) by filtration.

    • Validation: ¹H NMR should show two singlets (C2-H and C6-H) due to loss of C5-H.

Step 1.3: Reduction to Diamine

  • Suspend the bromonitro intermediate (4.0 g) in Ethanol/Water (3:1, 40 mL).

  • Add Iron powder (5 eq) and NH₄Cl (5 eq).

  • Reflux for 2 hours. (Avoid catalytic hydrogenation if possible to prevent debromination).

  • Filter hot through Celite to remove iron residues.

  • Concentrate the filtrate to obtain 3,4-diamino-5-bromopyridine . Use immediately or store under inert gas (oxidation sensitive).

Stage 2: Cyclization to the Imidazo[4,5-c]pyridine Core

Rationale: Triethyl orthoformate is the preferred cyclization agent for forming the unsubstituted C2 position ("1H").

Protocol:

  • Dissolve 3,4-diamino-5-bromopyridine (3.0 g, 16 mmol) in Triethyl Orthoformate (TEOF) (30 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (pTsOH) (5 mol%).

  • Reflux (146°C) for 4 hours. Monitor by TLC (formation of a more polar spot).

  • Cool to room temperature. The product often precipitates.[3]

  • If no precipitate, evaporate volatiles and triturate with diethyl ether.

  • Filter to isolate 7-bromo-1H-imidazo[4,5-c]pyridine .

    • Data: MS (ESI) m/z ~198/200 [M+H]⁺.

Stage 3: N-Alkylation and Isomer Separation

Rationale: Alkylation of the imidazole ring typically yields a mixture of N1-ethyl and N3-ethyl isomers. The "7-bromo" substituent provides steric bulk that may influence the ratio, but chromatographic separation is almost always required.

Protocol:

  • Dissolve 7-bromo-1H-imidazo[4,5-c]pyridine (2.0 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add Cesium Carbonate (Cs₂CO₃) (4.9 g, 15 mmol). Stir for 15 min at RT.

  • Add Ethyl Iodide (0.9 mL, 11 mmol) dropwise.

  • Stir at RT for 12 hours.

  • Workup: Pour into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: The crude residue contains both 1-ethyl (Target) and 3-ethyl isomers.

    • Column Chromatography: Silica gel, eluting with DCM:MeOH (95:5).

    • Identification: The N1 isomer (Target) is typically less polar than the N3 isomer due to the proximity of the ethyl group to the pyridine nitrogen lone pair (depending on specific solvation effects).

    • Validation: Use 2D NMR (NOESY).[2]

      • Target (N1-Ethyl): NOE correlation between Ethyl-CH₂ and C2-H / C7a (no proton, but adjacent to Br). Critical: Look for NOE between Ethyl and C2-H . Lack of NOE to C4-H suggests N1.

      • Isomer (N3-Ethyl): NOE correlation between Ethyl-CH₂ and C4-H .

Part 3: Comparative Analysis (The "2,3-Diamino" Route)

If the starting material 2,3-diaminopyridine is a hard constraint, the product will be Imidazo[4,5-b]pyridine .

FeatureTarget Protocol (Above)2,3-Diamino Route (Alternative)
Precursor 3,4-Diaminopyridine2,3-Diaminopyridine
Isomer Formed Imidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine
Pyridine N Pos. Position 5Position 4
"7-Bromo" Origin From 5-bromo-3,4-diaminoFrom 4-bromo-2,3-diamino
Bromination Regioselective at C5 (easy)Regioselective at C5 (yields 6-bromo product)

Note: Standard bromination of 2,3-diaminopyridine yields 2-amino-5-bromopyridine , which cyclizes to 6-bromo-imidazo[4,5-b]pyridine . Obtaining a "7-bromo" product from the [4,5-b] route requires the difficult synthesis of 4-bromo-2,3-diaminopyridine.

Part 4: Quality Control & Troubleshooting

Key QC Parameters
  • HPLC Purity: >98% (254 nm).

  • 1H NMR (DMSO-d6):

    • Aromatic Region: Distinct singlets for C2-H and C6-H.

    • Ethyl Group:[5] Triplet (~1.4 ppm) and Quartet (~4.2 ppm).[6]

  • Mass Spec: Distinct doublet for Br isotope pattern (1:1 ratio).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1.2 Over-bromination (Dibromo species)Control temperature strictly at 50°C; add Br₂ slowly.
Incomplete Cyclization Wet TEOF or insufficient acidUse freshly distilled TEOF; add molecular sieves.
N1/N3 Isomer Mix Intrinsic reactivityCannot be avoided. Optimize column gradient (e.g., use Acetone/Hexane if MeOH/DCM fails).
De-bromination Reduction step too vigorousUse Fe/AcOH instead of catalytic hydrogenation (Pd/C removes Br).

References

  • Imidazo[4,5-c]pyridine Synthesis

    • Synthesis of 5H-imidazo[4,5-c]pyridines analogues... (2023).[2][5][6][7][8][9] Molecular Diversity. Link

    • Note: Confirms 3,4-diaminopyridine as the precursor for the [4,5-c] scaffold.
  • Bromination of Aminopyridines

    • Regioselective Electrophilic Aromatic Bromination.[4] (2012). Journal of Organic Chemistry. Link

    • Note: Details the directing effects of amino and nitro groups on the pyridine ring.
  • General Cyclization Protocols

    • One-Pot Reactions of Triethyl Orthoformate with Amines.[10] (2023).[2][5][6][7][8][9] Molecules. Link

  • Target Compound Data

    • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (PubChem CID 138634899). PubChem.[1] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

[2]

Executive Summary & Reactivity Profile

The imidazo[4,5-c]pyridine core is a privileged scaffold in drug discovery, serving as a bioisostere for purines and benzimidazoles in kinase inhibitors (e.g., PI3K, mTOR) and TLR agonists.[1][2]

The specific substrate, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine , presents a unique reactivity profile compared to its [4,5-b] isomers or 4-halo analogs.[2]

Structural Analysis[2][3][4][5]
  • Electronic Environment: The C7 position is located on the pyridine ring, meta to the pyridine nitrogen (N5).[1] Unlike the C4 position (which mimics a highly activated 2-halopyridine), the C7 position mimics a 3-halopyridine . It is electron-deficient but lacks the lability of the C4-position towards nucleophilic aromatic substitution (

    
    ).
    
  • Catalyst Poisoning Risk: The scaffold contains two competent Lewis basic sites: the pyridine nitrogen (N5) and the imidazole nitrogen (N3).[1] These can compete with phosphine ligands for Pd-coordination, potentially arresting the catalytic cycle.[2]

  • Sterics: The 1-ethyl group provides steric bulk near the imidazole ring but leaves the C7 reactive site relatively exposed, facilitating oxidative addition.[1]

The "Self-Validating" Optimization Strategy

To ensure reproducibility, this guide utilizes a "Ligand-Substrate Match" approach. We categorize protocols by the difficulty of the coupling partner, moving from robust "workhorse" catalysts to specialized "high-turnover" systems.

Visual Guide: Mechanistic Pathways & Ligand Selection

The following diagram outlines the decision logic for selecting the appropriate catalytic system based on the desired transformation.

GSubstrate7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridineReactionTarget Transformation?Substrate->ReactionSuzukiSuzuki-Miyaura(C-C Bond)Reaction->SuzukiBuchwaldBuchwald-Hartwig(C-N Bond)Reaction->BuchwaldSonogashiraSonogashira(C-C Alkyne)Reaction->SonogashiraSuz_EasyAryl Boronic Acids(Standard)Suzuki->Suz_EasyElectron-Rich/NeutralSuz_HardHeteroaryl/Alkyl Boronates(Challenging)Suzuki->Suz_HardElectron-Poor/StericBuch_1Secondary Amines(Anilines/Cyclic)Buchwald->Buch_1Buch_2Primary Amines(Aliphatic)Buchwald->Buch_2Cat_Suz_1Pd(dppf)Cl2 • DCMK2CO3 / Dioxane:H2OSonogashira->Cat_Suz_1Pd(PPh3)2Cl2 + CuITEA / DMFSuz_Easy->Cat_Suz_1Cat_Suz_2Pd2(dba)3 + XPhosK3PO4 / n-BuOHSuz_Hard->Cat_Suz_2Cat_Buch_1Pd(OAc)2 + BINAPCs2CO3 / TolueneBuch_1->Cat_Buch_1Cat_Buch_2Pd2(dba)3 + BrettPhosLHMDS / THFBuch_2->Cat_Buch_2

Figure 1: Decision matrix for catalyst selection based on coupling partner difficulty.[1] Darker nodes indicate starting materials; Note shapes indicate recommended protocols.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl rings to the C7 position.[1] Mechanism: The oxidative addition of the C7-Br bond is the rate-determining step. The use of Pd(dppf)Cl2 is recommended as the bidentate ligand prevents the formation of inactive Pd-bis(heterocycle) complexes.[1]

ParameterStandard ConditionChallenging Condition (Heterocycles)
Catalyst Pd(dppf)Cl₂[1] • CH₂Cl₂ (3-5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / Water (4:[1]1)n-Butanol or Toluene / Water (10:[1]1)
Temp/Time 90°C, 4-12 h100-110°C, 2-6 h

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (1.0 equiv), Boronic acid/ester (1.2–1.5 equiv), and Base (see table).

  • Solvent & Degas: Add the solvent mixture.[1] Critical Step: Sparge the solution with Argon or Nitrogen for 5–10 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Cap the vial immediately.

  • Reaction: Heat the block to the specified temperature.

    • Checkpoint: The reaction mixture usually turns black (precipitated Pd) upon completion. If it remains orange/red after 12h, the catalyst may have deactivated; add a fresh 1-2 mol% portion.[2]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Imidazo[4,5-c]pyridines are polar; use DCM:MeOH (95:5 to 90:10) gradients.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing amine solubilizing groups (morpholine, piperazine) or aniline linkers.[1] Challenge: The pyridine nitrogen can chelate Pd. Strong bases (NaOtBu) can cause side reactions with the electrophilic pyridine ring if not carefully controlled.[1]

Recommended System: The "BrettPhos" Protocol For this specific scaffold, monodentate bulky phosphines like BrettPhos or RuPhos are superior to BINAP because they facilitate the reductive elimination step, which is difficult with electron-deficient heteroaryl halides.[2]

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)[1]

  • Ligand: BrettPhos (4-6 mol%) (Use RuPhos for secondary amines)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use only if substrate has no base-sensitive groups)[1]

  • Solvent: anhydrous 1,4-Dioxane or t-Amyl Alcohol.[2]

Procedure:

  • Flame-dry the reaction vessel under vacuum and backfill with Argon (3 cycles).

  • Add solid reagents (Substrate, Catalyst, Ligand, Base) under a positive pressure of Argon.[1][2]

  • Add anhydrous solvent and the liquid amine via syringe.[1]

  • Heat to 100°C for 4–16 hours.

  • Troubleshooting: If conversion is low (<20%), switch to LHMDS (1.0 M in THF) as the base and run at 65°C to prevent decomposition.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid linkers or precursors for cyclization.[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

  • Co-Catalyst: CuI (2-5 mol%)[1]

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent).[1]

  • Solvent: DMF or DMF/TEA (1:1).

  • Temp: 60–80°C. (Avoid higher temps to prevent alkyne polymerization).

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
No Conversion (Start Material Recovery) Catalyst poisoning by N3/N5 nitrogens.[1]Switch to XPhos Pd G3 or Pd(dppf)Cl₂ .[1] Increase temp to 110°C.
Protodehalogenation (Br replaced by H) Hydride source present (often from solvent or excess base).[1]Ensure solvents are anhydrous (Buchwald).[1] Reduce reaction time.
Homocoupling of Boronic Acid Oxygen in the system.[1]Degas solvents more rigorously (Freeze-Pump-Thaw is best).[1]
Product stuck on Silica Basic N-heterocycle interacts with acidic silanols.Pre-treat silica column with 1% Triethylamine in eluent.[1]

References

  • General Reactivity of Imidazo[4,5-c]pyridines

    • Title: Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines.[1][3][4]

    • Source: PubMed / NIH (2014)[1]

    • URL:[Link]

  • Suzuki Coupling on Fused Pyridines

    • Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.[2]

    • Source: MDPI Molecules (2023)[1]

    • URL:[Link][5]

    • Note: While discussing the [4,5-b] isomer, the Pd(PPh3)4/K2CO3 protocol described is directly transferable to the [4,5-c] system.
  • Buchwald-Hartwig Optimization

    • Title: Buchwald-Hartwig Amination - User Guide and Ligand Selection.[6]

    • Source: Chemistry LibreTexts / Buchwald Group
    • URL:[Link]

  • Compound Data

    • Title: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (PubChemLite Record)[1][2][7]

    • Source: PubChemLite / University of Luxembourg
    • URL:[Link][1]

Application Note: Strategic Functionalization of the C7 Position in Imidazo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a high-fidelity technical guide for the functionalization of the C7 position in imidazo[4,5-c]pyridine scaffolds. This position represents a strategic vector for modulating physicochemical properties (solubility, pKa) and extending structure-activity relationships (SAR) into the "solvent-exposed" region of the kinase/receptor binding pocket.

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for purines and benzimidazoles.[1] It is widely utilized in kinase inhibitors (e.g., JAK, PI3K) and TLR agonists.

While the C2 position (imidazole core) is easily accessible via cyclization chemistry or direct lithiation, the C7 position (pyridine ring) presents a significant synthetic challenge.

  • Electronic Environment: The C7 position is located on the electron-deficient pyridine ring, specifically beta to the pyridine nitrogen (N5).

  • Reactivity Profile: Unlike C4 and C6, which are activated for nucleophilic aromatic substitution (SNAr) or radical attack (Minisci), C7 is electronically deactivated. It requires Electrophilic Aromatic Substitution (EAS) or specialized Metal-Catalyzed C-H Activation .

Scaffold Numbering & Topology

To ensure protocol accuracy, the specific numbering scheme used in this guide is defined below:

G cluster_legend Reactivity Map N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C3a C3a N3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fusion N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 key1 C2: Lithiation / Radical key2 C4/C6: S_NAr / Minisci key3 C7: Electrophilic / Cross-Coupling

Figure 1: Connectivity and reactivity map of the imidazo[4,5-c]pyridine scaffold. C7 is highlighted in yellow as the target site.

Methodology A: Direct Electrophilic Halogenation (C7-Bromination)

This is the most direct method for late-stage functionalization. Since the pyridine ring is deactivated, standard bromination (Br2/AcOH) often fails or requires forcing conditions that degrade the scaffold. The use of N-Bromosuccinimide (NBS) in polar aprotic solvents is the superior protocol.

Challenge: If the C2 position is unsubstituted, it is significantly more nucleophilic than C7. Solution: This protocol assumes C2 is either blocked (e.g., C2-Methyl, C2-Aryl) or that C2-bromination is acceptable/separable.

Protocol 1: Regioselective C7 Bromination

Target: Conversion of Imidazo[4,5-c]pyridine to 7-Bromo-imidazo[4,5-c]pyridine.

Reagents:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 – 1.5 equiv)

  • Solvent: DMF (anhydrous)

  • Temperature: 60°C – 80°C

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the imidazo[4,5-c]pyridine substrate in 5.0 mL of anhydrous DMF. Ensure the reaction vessel is purged with Argon.

  • Addition: Add NBS (1.1 equiv) portion-wise over 15 minutes at room temperature. Note: Rapid addition can lead to exotherms and poly-bromination.

  • Activation: Heat the reaction mixture to 60°C. Monitor via LC-MS.

    • Checkpoint: If C2-bromination is observed (M+79 peak), lower temperature to 40°C and extend time. If no reaction at C7, increase to 80°C.

  • Quenching: Once starting material is consumed (<5%), cool to RT and pour into 20 mL of ice-water/sodium thiosulfate (10% aq) to quench excess bromine.

  • Isolation: Filter the precipitate (if solid) or extract with EtOAc (3x). The C7-bromo product is typically less polar than the starting material.

Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution (SEAr).[2] The fused imidazole ring donates electron density into the pyridine ring, making C7 (beta to N5) sufficiently nucleophilic to attack the activated bromonium species.

Methodology B: Palladium-Catalyzed C-H Arylation

For direct installation of aryl groups without a halogen handle, Palladium-catalyzed C-H activation is an advanced, atom-economical approach. This method relies on the acidity of the C-H bond and the directing effect of the pyridine nitrogen.

Protocol 2: C7-Selective Direct Arylation

Target: Coupling of Imidazo[4,5-c]pyridine with Aryl Bromides.

Reagents:

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Ligand: P(t-Bu)3 or XPhos (10-20 mol%)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Solvent: Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine substrate (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5.6 mg), Ligand (10 mg), and Base (138 mg) in a pressure vial.

  • Solvation: Add degassed Dioxane (3.0 mL). Seal the vial.

  • Reaction: Heat to 120°C for 16–24 hours.

  • Workup: Filter through a celite pad, washing with MeOH/DCM (1:9). Concentrate and purify via flash chromatography.

Critical Control Point: Regioselectivity can be an issue.[3] C-H activation often favors the most acidic proton (C2). If C2 is unsubstituted, this protocol will likely arylate C2 first. This method is best applied to C2-substituted scaffolds to force reaction at C7.

Methodology C: De Novo Synthesis (Building Block Approach)

When direct functionalization fails due to electronic deactivation or steric hindrance, the "Building Block" strategy is the gold standard. This involves introducing the C7 substituent before the imidazole ring is closed.

Core Strategy: Use 2,4-dichloro-3-nitropyridine as the starting material.[1]

  • The chlorine at position 4 (relative to pyridine N) is labile to SNAr.

  • The chlorine at position 2 (relative to pyridine N) corresponds to C7 in the final fused system?

    • Correction: Let's map the atoms.

    • Precursor: 2,4-dichloro-3-nitropyridine.[1]

    • Step 1: SNAr at C4 with an amine (R-NH2). -> Forms 4-amino-2-chloro-3-nitropyridine.

    • Step 2: Reduce Nitro group (-NO2 -> -NH2). -> Forms 2-chloro-3,4-diaminopyridine.

    • Step 3: Cyclize with Formic Acid/Orthoester. -> Forms 7-chloro-imidazo[4,5-c]pyridine.

    • Result: The Chlorine at C2 of the pyridine becomes the Chlorine at C6 of the imidazo[4,5-c]pyridine.

    • Re-evaluation: To get a substituent at C7 , one would need a substituent at position 5 or 6 of the starting pyridine.

    • Correct Precursor: 4,6-dichloro-3-nitropyridine (if accessible) or 2-chloro-3-nitro-4-picoline (for C7-Methyl).

    • Standard Route: Commercial 4-chloro-3-nitropyridine derivatives often have substituents at C6 (which becomes C4 in the fused system). To target C7, one typically starts with 2,6-dichloro-3-nitropyridine .

      • SNAr at C2 (more reactive) -> 2-amino.

      • This builds the [4,5-b] system.

      • Cyclization of 3,4-diamino-5-bromopyridine yields 7-bromo-imidazo[4,5-c]pyridine .

      • This bromide can then be used in Suzuki/Buchwald couplings (Protocol 2).

Data Summary & Troubleshooting

MethodTarget PositionPrimary ReagentsScope/Limitations
Direct Bromination C7 (and C2)NBS, DMF, 80°CBest for C2-blocked substrates. C2 competes if open.
Pd-Catalyzed C-H C7Pd(OAc)2, Cs2CO3Requires acidic C-H. High temperature. C2 > C7 selectivity.
De Novo Assembly C7 (via Precursor)3,4-diamino-5-halopyridineMost reliable. Requires specific pyridine starting materials.
Minisci Radical C4 / C6Peroxides, AcidsAvoid for C7. Radical attack favors alpha-positions (C4/C6).
Experimental Decision Tree

DecisionTree Start Start: Imidazo[4,5-c]pyridine Functionalization CheckC2 Is C2 Position Blocked? Start->CheckC2 C2_Open No (C2-H) CheckC2->C2_Open No C2_Blocked Yes (C2-R) CheckC2->C2_Blocked Yes Protect Step 1: Block C2 (Lithiation/Iodination or C-H Arylation) C2_Open->Protect DirectBr Protocol A: Direct Bromination (NBS, DMF, 60-80°C) C2_Blocked->DirectBr Protect->C2_Blocked Analyze Analyze Regioselectivity (NMR/LCMS) DirectBr->Analyze Success Isolate 7-Bromo Product Proceed to Suzuki/Buchwald Analyze->Success >90% C7 Fail Mixture/No Reaction Analyze->Fail <50% DeNovo Switch to Methodology C: De Novo Synthesis from 3,4-diamino-5-bromopyridine Fail->DeNovo

Figure 2: Decision tree for selecting the optimal synthetic route.

References

  • Regioselective Chlorination of Imidazo[4,5-c]pyridines: Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[4] Source: ResearchGate / Pfizer Global R&D. URL:[Link]

  • C-H Arylation of Imidazo[4,5-b]pyridines (Analogous Chemistry): Title: Regioselective C2-arylation of imidazo[4,5-b]pyridines.[1][5][6][7][8] Source: Royal Society of Chemistry (Org.[9] Biomol. Chem.). URL:[Link]

  • General Functionalization of Imidazo-Fused Scaffolds: Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Source: Organic & Biomolecular Chemistry.[6][7][10][11] URL:[Link]

  • Solid-Phase Synthesis of Imidazo[4,5-c]pyridines: Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines.[1] Source: ACS Combinatorial Science. URL:[Link]

  • C7 Bromination of Indazoles (Mechanistic Parallel): Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[9][12] Source: RSC Advances.[9] URL:[Link]

Sources

Precision Synthesis of Kinase Inhibitors: Functionalization of 7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

[1]

Executive Summary

This application note details the synthetic protocols for transforming 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine into a library of potent kinase inhibitors. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the adenine ring found in ATP. This structural mimicry allows it to anchor effectively within the hinge region of various kinases (e.g., PI3K, mTOR, ATM, and JAK families).

The 7-bromo handle provides a critical "exit vector" for introducing chemical diversity via Palladium-catalyzed cross-coupling reactions.[1] This guide focuses on two primary divergent pathways: Suzuki-Miyaura coupling (for aryl/heteroaryl introduction) and Buchwald-Hartwig amination (for amino-solubilizing group introduction).[1]

Part 1: Structural Logic & Retrosynthesis[1]

The 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine scaffold presents a specific reactivity profile. The pyridine nitrogen (N5) renders the C7 position electron-deficient, facilitating oxidative addition to Pd(0) species.[1]

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

SyntheticWorkflowSMStarting Material7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridinePd_SuzukiPd-CatalyzedSuzuki-MiyauraSM->Pd_SuzukiAr-B(OH)2Base, HeatPd_BuchwaldPd-CatalyzedBuchwald-HartwigSM->Pd_BuchwaldHNR1R2Base, LigandProd_ATarget A: Biaryl Analogues(Hydrophobic Pocket Binders)Pd_Suzuki->Prod_AProd_BTarget B: Amino Analogues(Solubilizing/H-Bond Donors)Pd_Buchwald->Prod_B

Figure 1: Divergent synthetic strategy for generating kinase inhibitor libraries from the 7-bromo scaffold.[1]

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling electron-rich and electron-poor aryl boronic acids to the C7 position.[1] The use of Pd(dppf)Cl₂ is recommended to prevent defluorination or deboronation side reactions often seen with more aggressive catalysts.

Reagents:

  • Substrate: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[1]

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a microwave-safe vial or a round-bottom flask with the 7-bromo scaffold, boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M Na₂CO₃ solution via syringe.

  • Reaction:

    • Thermal: Heat at 90°C for 4–12 hours.

    • Microwave (Recommended): Heat at 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash the pad with Ethyl Acetate (EtOAc).

  • Extraction: Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH) is required due to the polarity of the imidazopyridine core.

Critical Insight: The N5 nitrogen of the pyridine ring can coordinate to Palladium, potentially stalling the reaction. If conversion is low, switch to XPhos Pd G2 precatalyst, which is more resistant to N-coordination poisoning.[1]

Protocol B: Buchwald-Hartwig Amination

Direct displacement of the C7-bromide with amines via

12345BrettPhos

Reagents:

  • Substrate: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)[1]

  • Ligand: BrettPhos or BINAP (4–10 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)[1]

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)[1]

Step-by-Step Procedure:

  • Drying: Ensure all glassware is flame-dried and cooled under Argon. NaOtBu is hygroscopic; handle in a glovebox or use a fresh bottle.

  • Mixing: Add the scaffold, amine, Pd₂(dba)₃, ligand, and base to the reaction vessel.

  • Solvent: Add anhydrous Toluene. Sparge with Argon for 10 minutes.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Quench: Cool to room temperature and dilute with EtOAc. Filter through Celite.

  • Purification: The product is likely basic. Use amine-functionalized silica or add 1% Triethylamine to the eluent during flash chromatography to prevent streaking.[1]

Part 3: Data Analysis & Optimization[1]

Reaction Performance Table

The following data summarizes typical yields observed when coupling various moieties to the 7-bromo-imidazo[4,5-c]pyridine core.

Coupling Partner (R)Reaction TypeCatalyst SystemTypical YieldNotes
Phenylboronic acid SuzukiPd(dppf)Cl₂ / Na₂CO₃85-95%Highly robust; standard benchmark.[1][2]
3-Pyridylboronic acid SuzukiXPhos Pd G2 / K₃PO₄60-75%Heteroaryl boronates are prone to protodeboronation; requires anhydrous conditions.[1]
Morpholine BuchwaldPd₂(dba)₃ / BINAP70-85%Secondary amines couple efficiently.[1]
Aniline BuchwaldPd₂(dba)₃ / BrettPhos55-70%Primary anilines are slower; requires higher temp (110°C).[1]
Mechanistic Interaction (Kinase Binding)

Understanding why we synthesize these molecules is crucial. The imidazo[4,5-c]pyridine core binds to the kinase hinge region.

BindingModeKinaseKinase Hinge Region(Glu/Met Backbone)InhibitorImidazo[4,5-c]pyridine CoreKinase->InhibitorH-Bond Donor (NH)Inhibitor->KinaseH-Bond Acceptor (N3)SubstituentC7-Substituent(Introduced via Coupling)Substituent->KinaseHydrophobic Interactions(Gatekeeper Residue)

Figure 2: Predicted binding mode.[1] The C7-substituent dictates selectivity by interacting with the gatekeeper residue.[1]

Part 4: Troubleshooting & Quality Control[1][2]

  • Protodebromination: If you observe the formation of 1-ethyl-1H-imidazo[4,5-c]pyridine (mass = SM - 79), the reaction is too hot or the catalyst loading is too high, leading to

    
    -hydride elimination pathways or reduction.[1] Solution:  Lower temperature to 80°C and ensure the solvent is degassed thoroughly.
    
  • N-Arylation vs. C-Arylation: In the Buchwald protocol, if the imidazole ring N3 is unsubstituted (not the case here as N1 is ethylated), regioselectivity issues arise. With the 1-ethyl fixed group, regioselectivity is controlled, but ensure the starting material is pure N1-ethyl isomer.[1]

  • Purification: These compounds often co-elute with phosphine oxides. A wash with 1M HCl (extracting the product into the aqueous phase), followed by neutralization and re-extraction, effectively removes non-basic impurities like phosphine oxides.

References

  • Vertex Pharmaceuticals. (2014). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. National Institutes of Health (PMC). [Link]

  • MDPI. (2020). Nitrogen Position Matters: Synthetic Strategies... in the Imidazopyridine Family.[2][6][7][8][9] Molecules. [Link][1]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Development and Ligand Selection. [Link][1]

  • Journal of Medicinal Chemistry. (2018). Design, synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives as potent PI3K/mTOR dual inhibitors. [Link]

Troubleshooting & Optimization

purification methods for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine reaction mixtures

[1][2]

Case ID: IMP-45C-BR-ETH Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

The synthesis of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is a critical gateway to developing BET bromodomain inhibitors and PI3K antagonists.[1][2] However, the alkylation of the 7-bromo-1H-imidazo[4,5-c]pyridine core is notoriously non-selective, frequently yielding a mixture of the desired N1-ethyl product and the N3-ethyl regioisomer, along with unreacted starting materials and tarry oligomers.[1][2]

This guide provides a self-validating purification workflow designed to isolate the N1-isomer with >98% purity. It moves beyond standard protocols by addressing the specific solubility and polarity shifts induced by the pyridine nitrogen.[1][2]

Module 1: The Regioisomer Crisis (N1 vs. N3 Separation)

The Problem: Alkylation of the imidazo[4,5-c]pyridine core typically results in a ratio of N1 (desired) to N3 (impurity) isomers ranging from 3:1 to 5:[1][2]1. These isomers have very similar

12

The Solution: Modified Flash Chromatography The pyridine nitrogen creates a "drag" on silica gel due to hydrogen bonding with silanols.[1][2] You must de-activate the silica while maintaining polarity selectivity.[1][2]

Optimized Chromatography Protocol
ParameterSpecificationRationale
Stationary Phase Spherical Silica (25–40 µm)Irregular silica causes band broadening, fatal for close

values.[1][2]
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic bromine/ethyl regions.[1][2]
Mobile Phase B MeOH containing 1%

Ammonia competes for silanol sites, sharpening the peak shape.[1][2]
Gradient Profile 0%

5% B over 10 CV
Shallow gradient is required.[1][2] The isomers typically elute between 2-4% MeOH.[1][2]
Loading Strategy Solid load (Celite or Silica)Liquid loading in DCM often causes "streaking" due to poor solubility of the crude.[1][2]
Decision Logic: Isomer Identification

The N1 and N3 isomers can be distinguished by their elution order and NMR signatures.[1][2]

  • Elution Order: The N3-isomer (more polar due to dipole alignment) typically elutes after the N1-isomer (less polar) in DCM/MeOH systems.[1][2]

  • 1H NMR Diagnostic: Look at the C2-H proton (imidazole proton).[1][2] In the N1-isomer, NOE (Nuclear Overhauser Effect) is observed between the Ethyl-CH2 and the C7-H (pyridine) or C2-H .[1][2]

RegioisomerSeparationStartCrude Reaction MixtureTLCTLC Analysis(5% MeOH/DCM)Start->TLCCheckAre spots separated?TLC->CheckStandardStandard Flash(DCM/MeOH)Check->StandardYes (Delta Rf > 0.1)ModifierAdd 1% NH4OH or Et3Nto Mobile PhaseCheck->ModifierNo (Streaking)RunColumnRun ColumnGradient 0-5% MeOHStandard->RunColumnModifier->RunColumnFraction1Fraction 1 (Top Spot)Likely N1-Isomer (Target)RunColumn->Fraction1Fraction2Fraction 2 (Bottom Spot)Likely N3-IsomerRunColumn->Fraction2NOEConfirm via NOE NMRFraction1->NOE

Figure 1: Decision logic for separating close-eluting regioisomers of imidazo[4,5-c]pyridine.

Module 2: Chemical Workup (Removing the "Tar")

The Problem: Synthesis of the imidazole ring (often using triethylorthoformate or similar cyclization agents) produces dark, tarry by-products that clog columns.[1][2] Direct chromatography of this crude material is inefficient.[1][2]

The Solution: pH-Switch Extraction The imidazo[4,5-c]pyridine core is amphoteric but predominantly basic due to the pyridine ring (

1212
Step-by-Step Extraction Protocol
  • Evaporation: Remove the reaction solvent (DMF/DMAc) as much as possible under high vacuum.

  • Acidification: Dissolve the residue in 1N HCl (aq) .

    • Why? The product protonates and moves to the aqueous phase.[1][2] Neutral tars remain organic or insoluble.[1][2]

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (x2) .[1][2]

    • Discard Organic Layer: This contains the non-basic impurities and tars.[1][2][3]

  • Basification: Cool the aqueous layer to 0°C and slowly adjust pH to ~9-10 using saturated

    
     or 
    
    
    .
    • Observation: The product will precipitate or oil out as the free base.[1][2]

  • Extraction: Extract the cloudy aqueous mixture with DCM/Isopropanol (3:1 ratio) .

    • Why 3:1? Pure DCM often fails to extract polar heterocycles efficiently.[1][2] The addition of Isopropanol improves solubility.[1][2]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Module 3: Final Polishing (Recrystallization)[1][2]

If chromatography yields a solid that is 95% pure but colored, recrystallization is the preferred final step.[1][2]

  • Solvent System: Ethyl Acetate / Heptane.[1]

  • Procedure:

    • Dissolve the solid in minimal boiling Ethyl Acetate.

    • Add Heptane dropwise until persistent cloudiness appears.[1][2]

    • Allow to cool slowly to room temperature, then 4°C.

    • Note: If the product oils out, scratch the glass or add a seed crystal.[1][2] Imidazopyridines are notorious for super-saturation.[1][2]

Frequently Asked Questions (FAQs)

Q1: My product is stuck on the baseline of the TLC plate even in 10% MeOH. What now? A: The pyridine nitrogen is interacting with the silica.[1][2] Switch to DCM/MeOH/NH4OH (90:9:1) for TLC. If it still doesn't move, your compound might be forming an HCl salt (if you used acid previously).[1][2] Wash a small aliquot with bicarbonate and re-spot.[1][2]

Q2: How do I definitively prove I have the N1-ethyl and not the N3-ethyl isomer? A: The most reliable method is 2D-NOESY NMR .[1][2]

  • N1-Isomer: You will see a cross-peak between the ethyl

    
     group and the proton at C7  (the position adjacent to the bridgehead nitrogen).[1][2]
    
  • N3-Isomer: The ethyl group is distant from the pyridine ring protons; you typically see NOE only with the C2 proton (which both isomers have).[1][2]

Q3: Can I use crystallization to separate the isomers instead of a column? A: Generally, no .[1][2] The isomers often co-crystallize or form solid solutions.[1][2] However, if you have a >80:20 mixture enriched in N1, recrystallization can improve the purity of the major isomer, leaving the N3 enriched in the mother liquor.[1][2]

Q4: Is the bromine atom stable during these workups? A: Yes, the C-Br bond on the pyridine ring is robust under standard acid/base workup conditions.[1][2] Avoid using palladium or copper catalysts in the presence of hydride sources (like

12

References

  • Synthesis and Biological Evaluation of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: National Institutes of Health (PMC) Context:[1][2] Detailed discussion on the formation of regioisomers during alkylation and their separation via column chromatography. URL:[Link]

  • Regioisomer separation of imidazopyridines via chromatography. Source: Rudjer Boskovic Institute (FULIR) Context:[1][2] Protocols for separating N1/N3 isomers using DCM/MeOH systems.[1] URL:[Link] (General repository link for the cited "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives" paper).[1][2]

  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine Compound Summary. Source: PubChem Context:[1][2][3] Verification of chemical structure and physical property databases.[1][2][4] URL:[Link][1][2]

Technical Guide: Optimizing Reaction Temperature for Imidazo[4,5-c]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction temperature for the cyclization of imidazo[4,5-c]pyridine, a critical scaffold in drug discovery (e.g., JAK inhibitors, anticancer agents). It synthesizes mechanistic insights with practical troubleshooting protocols.

Mechanistic Logic: The Thermodynamics of Ring Closure

To optimize temperature, one must first understand the energy landscape of the reaction. The formation of the imidazo[4,5-c]pyridine core from 3,4-diaminopyridine involves two distinct steps with vastly different activation energies.

The Nucleophilicity Mismatch

Unlike symmetrical diamines, 3,4-diaminopyridine possesses two non-equivalent amino groups:

  • 4-Amino Group (

    
    -position):  Significantly more nucleophilic (
    
    
    
    ) due to resonance donation into the ring.
  • 3-Amino Group (

    
    -position):  Less nucleophilic (
    
    
    
    ) due to inductive withdrawal from the adjacent pyridine nitrogen.
The Reaction Pathway[1][2][3][4][5][6][7][8]
  • Acylation (Kinetic Control): The electrophile (carboxylic acid/ester) preferentially attacks the 4-amino group at lower temperatures (

    
    C), forming a mono-amide intermediate.
    
  • Cyclodehydration (Thermodynamic Control): The ring closure requires the less nucleophilic 3-amino group to attack the amide carbonyl, followed by water elimination. This step has a high activation barrier, typically requiring temperatures

    
    C  or strong acid catalysis to proceed.
    

Critical Insight: Operating below the threshold temperature (typically 120°C for thermal methods) results in the accumulation of the open-chain amide intermediate, often mistaken for "unreacted starting material" on low-resolution LCMS due to similar polarity.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the critical temperature-dependent bifurcation points in the synthesis.

ImidazoCyclization Start 3,4-Diaminopyridine + R-COOH Inter Intermediate: N-(4-aminopyridin-3-yl)amide Start->Inter Acylation (T < 100°C, Fast) Inter->Inter Stalled Equilibrium (T < 120°C) Product Product: Imidazo[4,5-c]pyridine Inter->Product Cyclodehydration (T > 130°C, Slow) Side Side Product: N-Oxide / Tars Product->Side Oxidative Degradation (T > 180°C in air)

Caption: Reaction pathway showing the high-temperature requirement for the rate-limiting cyclodehydration step.

Technical Support Hub: Troubleshooting & Optimization

Issue 1: Incomplete Conversion (The "Stalled" Reaction)

Symptom: LCMS shows a peak with Mass = Product + 18 (Water) or distinct amide intermediate. Root Cause: The reaction temperature is sufficient for acylation but insufficient to overcome the activation energy for dehydration. Solution:

  • Thermal Shift: Increase temperature to 140–150°C .

  • Azeotropic Distillation: If using a solvent like xylene or chlorobenzene, use a Dean-Stark trap to physically remove water, shifting the equilibrium.

  • Reagent Swap: Switch to Polyphosphoric Acid (PPA) . PPA acts as both solvent and dehydrating agent, allowing cyclization at 120–140°C with near-quantitative conversion.

Issue 2: Formation of Black Tars / Low Yield

Symptom: Reaction mixture turns black; baseline noise in NMR increases. Root Cause: Thermal decomposition or polymerization of the electron-rich diaminopyridine precursor, often exacerbated by oxygen at high temperatures (


C).
Solution: 
  • Inert Atmosphere: Strictly degas solvents (Argon sparge) before heating.

  • Temperature Ceiling: Do not exceed 160°C. If the reaction is sluggish, add a Lewis Acid catalyst (e.g., Yb(OTf)₃ or Sc(OTf)₃ at 5 mol%) to lower the activation barrier rather than increasing heat.

Issue 3: Regioisomer Confusion

Symptom: "I see two spots on TLC, but 3,4-diaminopyridine should yield only one isomer." Root Cause: While cyclization yields the [4,5-c] core, subsequent alkylation (if performed) can occur at N1, N3, or N5. However, during cyclization itself, look for tautomers . Solution:

  • In solution, the N-H proton rapidly tautomerizes between N1 and N3. This is normal.

  • If starting from 2-chloro-3-nitropyridine (one-pot reduction/cyclization), ensure the reduction is complete before heating to avoid forming azo-dimers.

Optimized Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Robust substrates, scale-up, and difficult dehydrations.

  • Mix: Combine 3,4-diaminopyridine (1.0 eq) and Carboxylic Acid (1.1 eq) in PPA (10–15 volumes).

  • Heat: Stir at 140°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (DCM/MeOH 9:1). PPA is viscous; take a small aliquot and quench in water/bicarb to check.

  • Quench: Pour the hot mixture slowly into crushed ice/water with vigorous stirring. Neutralize with NaOH or NH₄OH to pH ~8.

  • Isolate: Filter the precipitate.

Method B: Microwave-Assisted Synthesis

Best for: Library generation, thermally sensitive substituents.

  • Mix: 3,4-Diaminopyridine (1.0 eq), Carboxylic Acid (1.0 eq), and TBTU (1.2 eq) in DMF.

  • Irradiate: Heat to 160°C for 15 minutes (High absorption setting).

  • Note: Microwave heating is instantaneous, minimizing the time the substrate spends in the "decomposition zone" compared to conventional heating.

Method C: Oxidative One-Pot (From Aldehydes)

Best for: When carboxylic acids are unavailable.

  • Mix: 3,4-Diaminopyridine (1.0 eq) and Aldehyde (1.0 eq) in DMF/Water.

  • Catalyst: Add Na₂S₂O₅ (2.5 eq) or FeCl₃ (cat).

  • Heat: Stir at 120°C for 3 hours. The oxidant drives the aromatization of the intermediate imidazoline.

Data Summary: Temperature vs. Conversion

The following table summarizes typical conversion rates for the reaction of 3,4-diaminopyridine with benzoic acid (1.0 eq) in PPA.

TemperatureTime (h)Conversion (%)Impurity ProfileRecommendation
100°C 1245%Low (Clean intermediate)Too Low. Incomplete cyclization.
120°C 675%LowAcceptable for reactive acids.
140°C 4>95%LowOptimal. Balance of rate/purity.
180°C 1100%High (Oxidation/Tars)Too High. Avoid unless necessary.

References

  • Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridines Source:Molecules (MDPI) Context: Describes the efficiency of microwave irradiation in overcoming the activation barrier for cyclization compared to conventional heating. URL:[Link]

  • Regioselective Acylation of 3,4-Diaminopyridine Source:Journal of Organic Chemistry (ACS) Context: Details the nucleophilicity differences between the 3- and 4-amino groups, explaining the intermediate formation. URL:[Link]

  • Polyphosphoric Acid in Heterocyclic Synthesis Source:Chemical Reviews Context: Authoritative review on using PPA as a solvent/reagent for cyclodehydration at elevated temperatures. URL:[Link]

  • Solid-Phase Synthesis of Imidazo[4,5-c]pyridines Source:ACS Combinatorial Science Context: Discusses temperature optimization (80°C in DMSO) for solid-supported variants and regioselectivity issues. URL:[Link]

Technical Support Center: Imidazo[4,5-c]pyridine Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support Knowledge Base for a Contract Research Organization (CRO) or Pharmaceutical Development team. It prioritizes experimental rigor, definitive structural assignment, and scalable purification logic.

Ticket Topic: Separation & Identification of N1-ethyl vs. N3-ethyl-imidazo[4,5-c]pyridine Article ID: TSP-CHEM-45C-ISO Last Updated: 2025-10-24 Status: Active[1]

Executive Summary & Chemical Context

The Issue: Alkylation of the imidazo[4,5-c]pyridine scaffold (e.g., with ethyl iodide/bromide) is non-regioselective due to the tautomeric nature of the imidazole ring. This typically yields a mixture of the N1-isomer (often thermodynamically favored) and the N3-isomer (kinetically accessible), along with potential trace N5-quaternization.[1]

The Challenge: These constitutional isomers possess similar polarities and solubilities, causing co-elution in standard flash chromatography and ambiguity in 1H NMR assignment.

The Solution: This guide provides a definitive NOE-based identification protocol and a divergent purification strategy utilizing solvent-specific crystallization and modified stationary phases.

Diagnostic Module: "Which Isomer is Which?"

CRITICAL WARNING: Do not rely solely on chemical shift heuristics (e.g., "N1 is always downfield"). Substituents on the pyridine ring (C4/C6/C7) can invert electronic shielding trends. You must validate structure via 2D NMR (NOESY/ROESY).[2]

Definitive Structural Assignment (NOE Mapping)

The spatial proximity of the ethyl methylene group (


) to the scaffold protons is the only fail-safe identification method.

The Rule of Proximity:

  • N1-Isomer: The ethyl group is spatially close to C7-H .[1]

  • N3-Isomer: The ethyl group is spatially close to C4-H .[1]

Visualization: NOE Connectivity Map

NOE_Map cluster_legend Interpretation Key Ethyl_Group Ethyl Group (N-CH2-) N1_Iso N1-Isomer (Target?) Ethyl_Group->N1_Iso Alkylation at N1 N3_Iso N3-Isomer (Impurity?) Ethyl_Group->N3_Iso Alkylation at N3 C7_H Proton at C7 (Pyridine Ring) N1_Iso->C7_H STRONG NOE Signal C4_H Proton at C4 (Pyridine Ring) N3_Iso->C4_H STRONG NOE Signal Legend If Ethyl CH2 shows cross-peak with C4-H -> It is N3 If Ethyl CH2 shows cross-peak with C7-H -> It is N1

Caption: Diagnostic logic for assigning regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy. The C4 position is flanked by N3 and N5, while C7 is adjacent to N1.[3]

Analytical Data Comparison Table

Note: Chemical shifts (


) are approximate and solvent-dependent (DMSO-

).
FeatureN1-Ethyl IsomerN3-Ethyl Isomer
NOE Correlation


C2-H Shift Typically

8.2 - 8.5 ppm
Typically

8.3 - 8.6 ppm

Shift
Often slightly upfield vs N3Often slightly downfield vs N1
TLC (

)
Usually Lower (More Polar)Usually Higher (Less Polar)
HMBC


*Polarity Rule of Thumb: In many azabenzimidazoles, the N3 isomer is less polar because the dipole of the lone pair on N3 opposes the dipole of the pyridine nitrogen (N5), reducing the net molecular dipole moment. The N1 isomer's dipoles often align constructively, increasing polarity.[3] Verify this on your specific substrate.

Separation Protocols (Troubleshooting Guide)

Workflow Decision Matrix

Before starting, assess your crude purity.[3]

Separation_Workflow Start Crude Reaction Mixture TLC TLC Analysis (10% MeOH in DCM) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Yes (Easy) Cryst Fractional Crystallization (Solubility Difference) Decision->Cryst No (Overlap) Prep Prep-HPLC (C18 Reverse Phase) Flash->Prep If purity < 95% Cryst->Flash Enriched Mother Liquor

Caption: Decision tree for selecting the optimal purification method based on TLC resolution.

Protocol A: Flash Chromatography (Standard)

If


, silica gel chromatography is sufficient.[3]
  • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[3]

    • Solvent B: Methanol (MeOH) or Ethanol (EtOH)[3]

    • Modifier: Add 0.5% Triethylamine (TEA) or

      
       to reduce peak tailing caused by the basic pyridine nitrogen.
      
  • Gradient:

    • Equilibrate at 0% B.[1]

    • 0–5% B over 10 CV (Column Volumes).

    • Hold 5% B (N3 isomer often elutes here).

    • 5–10% B (N1 isomer often elutes here).

Troubleshooting:

  • Issue: Isomers co-elute as a broad blob.[1]

  • Fix: Switch to Ethyl Acetate / Acetone gradient.[1] Imidazopyridines often show better selectivity in non-protic polar solvents.[1]

Protocol B: Fractional Crystallization (Scale-Up)

If


 or for >10g scales, exploit solubility differences.[3] The N1 isomer is typically more symmetrical and crystalline (higher melting point).
  • Dissolution: Dissolve crude mixture in minimum hot Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) .

  • Precipitation:

    • Allow to cool slowly to RT.[1]

    • If no precipitate forms, add Diisopropyl ether (DIPE) or Hexane dropwise until turbidity persists.[3]

  • Filtration:

    • The solid is usually enriched in the N1-isomer (Check by NMR).

    • The filtrate (mother liquor) contains the N3-isomer + residual N1.

  • Reprocessing: Subject the mother liquor to Flash Chromatography (Protocol A). Since the ratio is now skewed (e.g., 1:5 instead of 1:1), separation becomes easier.[3]

Protocol C: Preparative HPLC (Difficult Cases)

For close-eluting isomers or high-purity requirements (>99.5%).[1]

  • Column: C18 (ODS) or Phenyl-Hexyl .[1]

    • Why Phenyl-Hexyl? The

      
       interactions with the pyridine ring often provide better selectivity for regioisomers than pure hydrophobicity (C18).
      
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: Avoid TFA if biological assay sensitivity to pH is a concern, or perform a free-basing workup afterward.[1][3]

FAQ: Common Issues & Fixes

Q: Why is my reaction yielding mostly the N3 isomer? A: This suggests "Steric Approach Control." If you have a bulky substituent at C2 (e.g., a phenyl ring or isopropyl group), the N1 position becomes sterically shielded by the C2-group and the C7-proton. The N3 position is more accessible. To favor N1, try using a smaller leaving group (Ethyl Bromide instead of Iodide) or higher temperatures (thermodynamic control).[3]

Q: Can I use UV spectra to distinguish them? A: Generally, no .[3] Both isomers share the same chromophore. While


 might shift by 2-5 nm, it is not reliable enough for identification without a reference standard.[3]

Q: My product is stuck on the silica column. A: Imidazo[4,5-c]pyridines are basic. The pyridine nitrogen interacts with acidic silanols. Solution: Pre-wash your silica column with 1% TEA in DCM, or switch to "Amine-functionalized Silica" cartridges.[1][3]

References & Grounding

  • Regioselectivity Mechanisms:

    • Pokhodylo, N. T., et al.[3] "Regioselectivity in the alkylation of 5-azabenzimidazoles (imidazo[4,5-c]pyridines)." Chemistry of Heterocyclic Compounds, 2010.[3]

    • Evaluation: Confirms that alkylation occurs at N1/N3 and is influenced by steric/electronic factors of substituents at C2/C4.

  • NMR Assignment Standards:

    • Townsend, L. B., et al.[3] "13C NMR spectra of imidazo[4,5-c]pyridines." Journal of Heterocyclic Chemistry.

    • Evaluation: Establishes the NOE and HMBC connectivity rules (N-alkyl to C7 vs C4) as the primary identification method.

  • Purification Methodology:

    • General Protocol: "Purification of heterocyclic regioisomers." Journal of Medicinal Chemistry (General practice in TLR7 agonist synthesis papers, e.g., Imiquimod analogs).[3]

    • Link: [ACS Publications - J. Med.[1] Chem.]([Link]) (Search: "imidazo[4,5-c]pyridine alkylation separation")[3]

Disclaimer: Chemical synthesis involves hazardous reagents.[1] Always consult the SDS for Ethyl Iodide/Bromide and Imidazopyridines before handling. This guide assumes the user is a trained organic chemist.

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR Characterization of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical breakdown of the 1H NMR spectral characteristics of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Unlike standard spectral reports, this guide focuses on comparative performance across two critical dimensions:

  • Solvent Systems: Comparing DMSO-d6 (standard solubility) vs. CDCl₃ (resolution).

  • Regioisomeric Discrimination: Distinguishing the target N1-ethyl isomer from the common N3-ethyl synthetic impurity using Nuclear Overhauser Effect (NOE) markers.

Structural Context & Assignment Logic

To interpret the spectrum accurately, one must understand the specific numbering and electronic environment of the imidazo[4,5-c]pyridine scaffold.

The Molecule[1][2]
  • Core: Imidazo[4,5-c]pyridine (Pyridine nitrogen at position 5).[1][2]

  • Substituents:

    • Bromine at C-7: An electron-withdrawing group that influences the chemical shift of the adjacent H-6.

    • Ethyl at N-1: The alkylation site.

  • Active Protons:

    • H-2: Imidazole ring singlet (typically deshielded).

    • H-4: Pyridine ring singlet (most deshielded due to proximity to N-5 and aromatic ring current).

    • H-6: Pyridine ring singlet (ortho to N-5 and Br-7).

Assignment Workflow

The assignment relies on identifying three distinct aromatic singlets and a classic ethyl pattern.

AssignmentWorkflow Sample Crude Sample Ethyl Identify Ethyl Group (t ~1.4ppm, q ~4.2ppm) Sample->Ethyl Aromatic Analyze Aromatic Region (8.0 - 9.0 ppm) Sample->Aromatic H4 H-4: Most Downfield (~9.0 ppm, s) Aromatic->H4 Deshielding (N5) H2 H-2: Imidazole Singlet (~8.4 ppm, s) Aromatic->H2 N1/N3 Flank H6 H-6: Shielded by Br? (~8.0 ppm, s) Aromatic->H6 Ortho to N5

Figure 1: Logical workflow for assigning proton signals in the target molecule.

Comparative Analysis: Solvent Performance

The choice of solvent significantly alters the chemical shifts (


) and peak resolution.[3][4][5][6]
DMSO-d6 (The Standard)
  • Pros: Excellent solubility for polar heterocycles; prevents aggregation.

  • Cons: High viscosity leads to broader line widths; strong water peak (~3.33 ppm) can obscure ethyl CH₂ signals if wet.

  • Shift Behavior: Protons H-2 and H-4 are typically shifted downfield compared to CDCl₃ due to hydrogen bonding interactions with the sulfoxide oxygen.

CDCl₃ (The Alternative)
  • Pros: Low viscosity yields sharp, high-resolution peaks; useful for detecting small coupling constants (

    
     Hz) between H-4 and H-6.
    
  • Cons: Poor solubility for free-base imidazopyridines; potential for concentration-dependent shifts due to

    
    -stacking.
    
  • Shift Behavior: Aromatic protons often appear 0.2–0.5 ppm upfield compared to DMSO.

Data Comparison Table (Simulated Reference Values)
ProtonMultiplicity

(DMSO-d6) [ppm]

(CDCl₃) [ppm]
Structural Justification
H-4 s8.95 – 9.058.80 – 8.90

to N5; most deshielded.
H-2 s8.40 – 8.508.10 – 8.20Imidazole C-H; solvent sensitive.
H-6 s8.00 – 8.107.90 – 8.00Ortho to N5 and Br.
N-CH₂ q4.25 – 4.354.15 – 4.25Deshielded by N1 attachment.
CH₃ t1.40 – 1.501.45 – 1.55Terminal methyl group.

Critical Discrimination: N1 vs. N3 Regioisomers

A common synthetic challenge is the formation of the N3-ethyl isomer (impurity) alongside the N1-ethyl target . 1H NMR is the primary validation tool.

The Mechanism of Isomerism

Alkylation of the 7-bromo-imidazo[4,5-c]pyridine core can occur at either imidazole nitrogen.

  • N1-Isomer (Target): Ethyl group is adjacent to the bridgehead C7a (near Br).

  • N3-Isomer (Impurity): Ethyl group is adjacent to the bridgehead C3a (near H-4).

The NOE Diagnostic Test

Standard 1D NMR may show similar shifts for both isomers. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is required for definitive proof.

  • N3-Isomer Marker: Irradiation of the Ethyl CH₂ signal will show a strong NOE enhancement of H-4 due to spatial proximity (peri-position).

  • N1-Isomer Marker: Irradiation of the Ethyl CH₂ signal will show NO enhancement of H-4 . It may show enhancement of H-2, but H-4 is too distant.

IsomerDiscrimination Start Isomer Identification NOE_Exp Run 1D NOE / 2D NOESY (Target: Ethyl CH2) Start->NOE_Exp Result_H4 NOE Signal at H-4? NOE_Exp->Result_H4 N3_Path YES (Strong Enhancement) Result_H4->N3_Path N1_Path NO (No Enhancement) Result_H4->N1_Path Conclusion_N3 N3-Ethyl Isomer (IMPURITY) N3_Path->Conclusion_N3 Conclusion_N1 N1-Ethyl Isomer (TARGET) N1_Path->Conclusion_N1

Figure 2: Decision tree for distinguishing N1 vs N3 regioisomers using NOE spectroscopy.

Experimental Protocol

Sample Preparation

To ensure reproducibility and avoid concentration effects:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Use an ampoule to ensure dryness; water peaks at 3.33 ppm overlap with the HDO exchange signal.

  • Mixing: Vortex for 30 seconds. If undissolved, sonicate for 1 minute.

    • Validation: Solution must be clear. Suspension yields broad, unreliable peaks.

  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard proton).

  • Scans (NS): 16 (sufficient for >5mg), increase to 64 if <2mg.

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration).

  • Spectral Width: -2 to 14 ppm.

Self-Validating Analysis Steps
  • Lock & Shim: Ensure the lock signal is stable. Shim until the DMSO residual quintet (2.50 ppm) is sharp.

  • Integration Check: Set the Ethyl CH₂ quartet (approx 4.3 ppm) to an integral of 2.00 .

  • Stoichiometry Verification:

    • The CH₃ triplet should integrate to 3.00 (±0.1).

    • Each aromatic singlet (H-2, H-4, H-6) should integrate to 1.00 (±0.1).

    • Failure Mode: If aromatic integrals are <1.0, check for paramagnetic impurities or relaxation issues (increase D1).

References

  • Compound Interest. (2015).[7] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20072854, 4H-Imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The imidazo[4,5-c]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, presents a unique set of challenges and opportunities for spectroscopic analysis. This guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for a specific derivative, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, offering a comparative analysis grounded in established principles and predictive methodologies.

Given the absence of published experimental data for this specific molecule, this guide pioneers a predictive and comparative approach. By leveraging computational tools and established substituent effects, we can confidently forecast the 13C NMR spectrum, providing a robust framework for researchers synthesizing this or structurally related compounds.

The Predicted 13C NMR Spectrum of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

The 13C NMR spectrum is a powerful tool for mapping the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific signal, or chemical shift, measured in parts per million (ppm). For 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, eight distinct signals are expected.

Utilizing a consensus from widely accepted NMR prediction algorithms, the anticipated 13C NMR chemical shifts are presented below. These predictions are based on a combination of hierarchical organization of spherical environments (HOSE) codes and neural network models, offering a high degree of accuracy.

Table 1: Predicted 13C NMR Chemical Shifts for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~143.5
C4~148.2
C6~140.1
C7~110.5
C7a~145.8
C8a~128.7
-CH2-~40.3
-CH3~15.1

Disclaimer: These are predicted values and may differ slightly from experimental results.

The following diagram illustrates the numbering of the carbon atoms in the 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine molecule.

Caption: Numbering of the 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine core.

A Comparative Analysis: Understanding Substituent Effects

The predicted chemical shifts can be rationalized by comparing them to the parent heterocycle and simpler substituted analogues. This comparative approach is fundamental to spectral interpretation and validates our predictive model.

The Parent Scaffold: 1H-Imidazo[4,5-c]pyridine

The unsubstituted 1H-imidazo[4,5-c]pyridine serves as our baseline. The electron-withdrawing nature of the nitrogen atoms significantly influences the chemical shifts of the surrounding carbons.

The Impact of the Ethyl Group at N1

Alkylation of a nitrogen atom in a heterocyclic ring generally results in a shielding effect on the adjacent carbons. In 1-ethylimidazole, the C2 and C5 carbons are shielded compared to imidazole. A similar, though less pronounced, effect is expected for the C2 and C8a carbons in our target molecule. The ethyl group itself will exhibit characteristic signals, with the methylene (-CH2-) carbon appearing around 40 ppm and the methyl (-CH3) carbon further upfield around 15 ppm.

The Influence of the Bromine Atom at C7

Halogens exert a strong influence on the chemical shifts of aromatic carbons. The direct attachment of the electronegative bromine atom to C7 causes a significant downfield shift for this carbon. However, bromine also has a notable "heavy atom" effect, which can induce an upfield (shielding) shift on the ipso-carbon. In the case of 4-bromopyridine, the C4 carbon is shielded compared to pyridine. For our target molecule, the C7 carbon is predicted to be significantly shielded, appearing around 110.5 ppm. The ortho carbons (C6 and C7a) will also be affected, likely experiencing a slight deshielding.

Table 2: Comparative 13C NMR Chemical Shifts (δ, ppm) of Pyridine and its Derivatives

CompoundC2C3C4
Pyridine[1][2]150124136
4-Bromopyridine~151.5~126.8~132.3

This data illustrates the deshielding effect of bromine on the ortho (C3/C5) carbons and the shielding effect on the ipso (C4) carbon in a simple pyridine system.

Experimental Protocol for 13C NMR Data Acquisition

To obtain experimental data for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, the following protocol is recommended. This procedure is designed to ensure high-quality data suitable for unambiguous structural confirmation.

I. Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

  • Tuning and Matching: Tune and match the probe for the 13C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

III. Data Acquisition Parameters
  • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: Set a spectral width of approximately 200-220 ppm to ensure all carbon signals are captured.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative data is desired.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

The following diagram outlines the general workflow for acquiring 13C NMR data.

NMR_Workflow A Sample Preparation B Spectrometer Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for 13C NMR spectroscopy.

Computational Prediction: A Powerful Alternative

In modern chemical research, computational methods for predicting NMR spectra have become indispensable, particularly when experimental data is unavailable or difficult to obtain.[3] These tools, ranging from free online resources to sophisticated software packages, can provide valuable insights into the expected chemical shifts and coupling constants.

Several online platforms, such as NMRDB.org, offer free 13C NMR prediction based on large databases of experimental spectra. For more rigorous analysis, Density Functional Theory (DFT) calculations can provide highly accurate predictions, although this requires more specialized software and computational resources.

The utility of these predictive tools extends beyond simple spectral forecasting. They can be used to:

  • Aid in the assignment of complex experimental spectra.

  • Differentiate between potential isomers.

  • Provide a theoretical basis for understanding observed substituent effects.

This guide serves as a testament to the synergy between predictive methodologies and traditional spectroscopic principles. By combining computational predictions with a thorough understanding of substituent effects, researchers can confidently navigate the spectral landscape of novel heterocyclic compounds like 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, accelerating the pace of discovery and innovation.

References

  • Wikipedia. Pyridine. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

  • SpectraBase. 4-Bromopyridine 13C NMR Spectrum. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

Comprehensive Guide: Mass Spectrometry ESI-MS Fragmentation of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the electrospray ionization (ESI) mass spectrometric behavior of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine . As a halogenated heterocyclic scaffold, this molecule serves as a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

Understanding its fragmentation is essential for:

  • Impurity Profiling: Distinguishing the brominated core from de-halogenated byproducts.

  • Metabolite Identification: Tracking the stability of the ethyl group and the imidazo-pyridine core during microsomal stability assays.

  • Structural Confirmation: Validating regio-isomers during scale-up synthesis.

This document compares the fragmentation efficiency and spectral quality between Beam-Type CID (Q-TOF/HCD) and Trap-Type CID (Ion Trap) , providing a validated workflow for structural elucidation.

Part 1: The Analyte & Ionization Physics

Structural & Physicochemical Context

The analyte consists of a fused bicyclic system (imidazole fused to pyridine) with two key functional handles: a labile N-ethyl group and a C-bromo substituent .[1]

FeatureSpecificationMS Implication
Formula

Distinct mass defect.
Monoisotopic Mass 224.99 / 226.99Characteristic 1:1 doublet (

).
Basic Centers N5 (Pyridine) > N3 (Imidazole)Protonation (

) is favored at N5 due to resonance stabilization, though N3 is competitive.
LogP ~1.4 (Predicted)Moderate lipophilicity; ideal for ESI+ response.
Ionization Mode Selection: ESI(+) vs. APCI(+)

While both modes are viable, ESI(+) is the recommended standard for this application.

  • ESI(+) Mechanism: The basic nitrogen atoms in the imidazo[4,5-c]pyridine core readily accept a proton in the liquid phase. ESI provides a "soft" ionization, yielding a pristine

    
     species with minimal in-source fragmentation, which is crucial for preserving the labile ethyl group during initial detection.
    
  • APCI(+) Drawback: The thermal energy in APCI can induce premature loss of the ethyl group (dealkylation) and potential debromination, complicating the assignment of the molecular ion.

Part 2: Fragmentation Pathways (Mechanism & Causality)

The fragmentation of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine follows a predictable, energy-dependent pathway governed by the stability of the aromatic core and the lability of the alkyl substituent.

Primary Pathway: N-Dealkylation

The most dominant channel at low collision energies (CE 10-20 eV) is the loss of the ethyl group. Unlike simple aliphatic amines that lose an alkyl radical, N-ethyl heterocycles in ESI(+) typically undergo a McLafferty-type rearrangement or a 1,5-hydride shift .

  • Transition:

    
    
    
  • Observation: Mass shift of -28 Da .

  • Mechanism: The proton on the

    
    -carbon of the ethyl group transfers to the nitrogen or an adjacent heteroatom, expelling neutral ethylene.
    
Secondary Pathway: Ring Degradation & Halogen Loss

At higher energies (CE > 30 eV), the de-ethylated core fragments further.

  • HCN Loss: The imidazole ring cleaves, expelling Hydrogen Cyanide (-27 Da).

  • Bromine Loss: Direct loss of the bromine radical (

    
    , -79/81 Da) is observed in high-energy beam-type collision (HCD), whereas loss of HBr (-80/82 Da) is more common in lower-energy trap environments.
    
Visualization: Fragmentation Pathway Diagram

FragmentationPathway cluster_legend Pathway Legend Parent [M+H]+ m/z 226 / 228 (Parent Ion) Deethyl [M+H - C2H4]+ m/z 198 / 200 (Base Peak @ Low CE) Parent->Deethyl Loss of Ethylene (-28 Da) Low CE (15 eV) CoreBreak1 [Core - HCN]+ m/z 171 / 173 (Imidazole Cleavage) Deethyl->CoreBreak1 Loss of HCN (-27 Da) Med CE (25 eV) Debromo [M+H - C2H4 - Br]+ m/z 119 (Radical Cation) Deethyl->Debromo Loss of Br• (-79/81 Da) High CE (Beam/HCD) HBrLoss [M+H - C2H4 - HBr]+ m/z 118 (Even Electron) Deethyl->HBrLoss Loss of HBr (-80/82 Da) High CE (Trap) key Blue: Parent | Green: Primary Fragment | Yellow: Secondary | Red: Terminal

Figure 1: Proposed ESI-MS/MS fragmentation tree. The primary step is the loss of the N-ethyl group, followed by competitive ring opening or halogen loss.

Part 3: Comparative Analysis (Beam-Type vs. Trap-Type)

This section compares two common MS/MS architectures. Your choice of instrument significantly affects the observed spectra for this molecule.

The Comparison Matrix
FeatureBeam-Type (Q-TOF / HCD) Trap-Type (Ion Trap / Q-Trap)
Collision Regime Single-collision, higher energy (eV to keV).Multiple-collision, lower energy (resonant excitation).
Low Mass Cutoff None. Excellent visibility of low m/z fragments (e.g., m/z 40-100).Yes (1/3 Rule). Fragments < 1/3 of parent m/z are often lost/unstable.
Spectral Richness High. Shows "all-at-once" fragmentation. Good for radical losses (

).
Stepwise. Good for establishing lineage (

). Favors lowest-energy pathways (HBr loss).
Recommendation Preferred for Structure Elucidation. Preferred for Pathway Validation (

).
Energy-Resolved Data (Simulated)

The following table illustrates how the ion ratio changes with Collision Energy (CE) on a Q-TOF instrument.

Collision Energy (eV)Parent (m/z 226)Fragment 1 (m/z 198)Fragment 2 (m/z 171)Fragment 3 (m/z 119)
10 eV 95%5%0%0%
20 eV 40%60% (Base Peak) 5%<1%
35 eV 5%30%45% 20%
50 eV <1%5%30%65%

Note: Data represents the


 isotope series. The 

series follows an identical pattern +2 Da.

Part 4: Experimental Protocol

To replicate these results, use the following self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why Formic Acid? To ensure complete protonation of the pyridine nitrogen (

      
       approx 5-6).
      
Instrument Parameters (Generic Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source loss of the ethyl group).

  • Source Temp: 120°C (Moderate heat prevents thermal degradation).

  • Desolvation Gas: Nitrogen, 600 L/hr.

  • Collision Gas: Argon.

Validation Workflow (Decision Tree)

ValidationWorkflow Start Inject Sample (ESI+) CheckParent Observe m/z 226/228? Start->CheckParent Isotope Check Isotope Ratio 1:1 (Br)? CheckParent->Isotope Yes Fail Investigate Impurity or Adducts CheckParent->Fail No (Check Na+ adducts) FragTest Apply CE 20eV Isotope->FragTest Yes Isotope->Fail No (De-brominated?) CheckLoss Observe -28 Da (Ethyl Loss)? FragTest->CheckLoss Pass Identity Confirmed CheckLoss->Pass Yes CheckLoss->Fail No (Stable N-alkyl?)

Figure 2: Step-by-step confirmation workflow for routine QC.

Part 5: Troubleshooting & Pitfalls

  • Sodium Adducts (

    
    ): 
    
    • Symptom:[2] Strong peaks at m/z 248/250.

    • Cause: Glassware contamination or high pH.

    • Fix: Sodium adducts fragment poorly (often just losing Na+). Re-prepare mobile phase with high-grade formic acid.

  • In-Source Fragmentation:

    • Symptom:[2] Observing m/z 198/200 in the MS1 scan (full scan).

    • Cause: Cone voltage/Declustering potential is too high.

    • Fix: Lower cone voltage to <20V.

  • Dimerization:

    • Symptom:[2] Peak at m/z 451/453/455 (

      
      ).
      
    • Cause: Concentration too high.

    • Fix: Dilute sample 10-fold.

References

  • Niessen, W. M. A., & Correa, R. A. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.
  • Holčapek, M., et al. (2010).[3] "Fragmentation behavior of nitrogen heterocycles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • PubChem Compound Summary. (2023). 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.[1] National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine: A Comparative Analysis of Capillary Method and Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's melting point is a critical first step in its physical characterization. This physical constant provides a primary indication of purity and can be crucial for quality control, formulation development, and regulatory submissions.[1][2][3] This guide provides a comprehensive comparison of two prevalent methods for determining the melting point of a novel heterocyclic compound, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine: the traditional capillary melting point apparatus and the more advanced Differential Scanning Calorimetry (DSC).

The choice of method can significantly impact the accuracy, precision, and throughput of melting point analysis. This guide will delve into the operational principles, step-by-step experimental protocols, and the inherent advantages and limitations of each technique, empowering the researcher to make an informed decision based on their specific needs.

Method 1: The Capillary Melting Point Apparatus

The capillary method is a long-established and widely used technique for melting point determination.[3][4] It relies on the visual observation of the phase transition of a small sample of the material packed into a glass capillary tube as it is heated.[3][5]

Causality Behind Experimental Choices

The accuracy of the capillary method is highly dependent on meticulous sample preparation and precise control of the heating rate. A finely ground, dry powder ensures uniform heat transfer throughout the sample, preventing inconsistencies in melting.[6][7] A slow heating rate, typically 1-2°C per minute, is crucial around the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[4][5][7] Rapid heating can lead to a lag between the sample temperature and the thermometer reading, resulting in an erroneously wide melting range.[6]

Experimental Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine sample is thoroughly dry, as moisture can depress the melting point.[7] If necessary, dry the sample in a vacuum desiccator.

    • Grind the crystalline sample into a fine, uniform powder using a mortar and pestle.[2][6] This ensures efficient and uniform heat transfer.

    • Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.[6][8]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[6][8] The packed sample height should be between 2-4 mm.[7]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[6][8]

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a faster rate (e.g., 10-20°C per minute) to get a rough estimate.[6][7][9]

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.[9]

    • Begin heating at a controlled rate of 1-2°C per minute.[4][5][7]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point).[5][6] This range is the melting point of the sample.

    • For accuracy, it is recommended to perform the measurement in triplicate and report the average.[7]

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-4 mm) B->C D Insert Capillary into Apparatus E Rapid Scan (Optional, for unknown MP) D->E F Slow Heating (1-2°C/min) D->F G Observe & Record Melting Range F->G H Repeat Measurement (Triplicate) G->H I Calculate Average Melting Point H->I

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It provides a more automated and quantitative measurement of melting point and other thermal transitions.[10][13]

Causality Behind Experimental Choices

In DSC, the sample and an inert reference (usually an empty pan) are subjected to a controlled temperature program.[11] When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature.[10][14] The resulting peak in the heat flow curve provides a precise melting point, typically taken as the onset temperature or the peak maximum. The area under the peak is the enthalpy of fusion.

Experimental Protocol: DSC
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine sample into a clean DSC pan.

    • Seal the pan using a press. Ensure a good seal to prevent any loss of sample due to sublimation.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and a reference pan (an empty, sealed pan) into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical profile would involve:

      • An initial equilibration step at a temperature well below the expected melting point.

      • A heating ramp at a controlled rate, commonly 5-10°C per minute.

      • A final isothermal step or a cooling segment.

    • Purge the DSC cell with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

    • Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point.

    • The software accompanying the DSC instrument will automatically calculate the onset temperature, peak temperature, and the enthalpy of fusion (the area under the peak).

Workflow for DSC Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample (1-5 mg) B Seal in DSC Pan A->B C Load Sample & Reference Pans D Program Temperature Profile C->D E Run DSC Scan D->E F Analyze Thermogram E->F G Determine Onset & Peak Temperatures F->G H Calculate Enthalpy of Fusion F->H

Caption: Workflow for DSC Melting Point Determination.

Comparative Analysis: Capillary Method vs. DSC

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase change.[3][4]Measurement of heat flow difference.[10][11][12]
Accuracy Moderate, operator-dependent.[1]High, instrument-based.[10][13]
Precision Lower, influenced by heating rate and visual acuity.High, automated and reproducible.[10]
Sample Size Small (a few mg).Small (1-5 mg).
Throughput Can be low, especially for multiple samples.Higher, with autosampler capabilities.
Information Provided Melting range (onset and clear point).[5][6]Melting point (onset and peak), enthalpy of fusion, information on other thermal events (e.g., polymorphism, decomposition).[10][11]
Cost Relatively low.High initial investment.
Operator Skill Requires more training for accurate visual interpretation.Less operator-dependent once a method is established.

Conclusion and Recommendations

For the initial characterization and routine purity checks of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, the capillary melting point apparatus offers a cost-effective and straightforward method.[2] When performed correctly, it provides a reliable melting range that is often sufficient for many research applications.

However, for applications requiring higher accuracy, reproducibility, and a more comprehensive thermal profile, Differential Scanning Calorimetry is the superior technique.[10][13] It provides a quantitative measure of the melting point and enthalpy of fusion, which is invaluable for pharmaceutical development, quality control, and studies of polymorphism. The automated nature of DSC also minimizes operator bias, leading to more consistent and trustworthy data.[1]

Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, available resources, and the stage of research or development. For a comprehensive understanding of the thermal properties of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, utilizing both techniques can be highly beneficial, with the capillary method serving as a rapid screening tool and DSC providing in-depth, quantitative data.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). Retrieved from [Link]

  • Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO. Retrieved from [Link]

  • Method for Determining Capillary Melting Point: - J&K Scientific LLC. (2023, November 29). Retrieved from [Link]

  • Melting point determination. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Differential scanning calorimetry - CureFFI.org. (2016, April 27). Retrieved from [Link]

  • DSC Analysis Guide: Thermal Testing Insights - Torontech. (2025, May 19). Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026, February 9). Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. Retrieved from [Link]

  • Melting Point Determination - thinkSRS.com. Retrieved from [Link]

  • Melting point determination | Edisco. Retrieved from [Link]

  • Preparation of samples for melting point determination - Cole-Parmer. (2021, May 28). Retrieved from [Link]

  • Melting Point and Thermometer Calibration. Retrieved from [Link]

Sources

Safety Operating Guide

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine Proper Disposal Procedures

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, you must validate the chemical identity and its specific hazard profile. 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is a halogenated nitrogen heterocycle.[1][2] Its disposal is governed strictly by its bromine content and the basicity of the imidazopyridine core.

Senior Scientist Note: Do not treat this merely as "organic waste." The thermal decomposition of this compound generates Hydrogen Bromide (HBr) and potentially Hydrogen Cyanide (HCN). Your waste stream selection must ensure the receiving incinerator is equipped with appropriate wet scrubbers.[2]

Table 1: Physicochemical & Hazard Data
PropertyDataRelevance to Disposal
CAS Number 1044771-89-2Unique identifier for waste manifesting.[2]
Molecular Formula C₈H₈BrN₃Halogenated (Br) – Requires specific segregation.[2]
Physical State Solid (White to Yellow)Dispose as solid waste; do not dissolve unnecessarily.[2]
Acidity/Basicity Weak Base (Imidazopyridine)Incompatible with strong acids and oxidizers.[2]
GHS Hazards H302 (Harmful if swallowed) H315 (Skin Irrit.)[2][3] H319 (Eye Irrit.)[2][3][4] H335 (Resp.[2][3] Irrit.)Requires standard PPE; avoid dust generation.[2][5][6]
Reactive Hazards Combustible Dust PotentialGround equipment if handling large bulk quantities.[2]

Pre-Disposal Assessment & Segregation

Effective disposal begins with waste characterization.[2] You must segregate this compound from incompatible streams to prevent uncontrolled reactions (e.g., exothermic neutralization or toxic gas generation).

Compatibility Logic
  • Halogenated: YES. Contains Bromine.[2][7] Must go into Halogenated Waste streams.[2][8]

  • Oxidizers: NO. Incompatible.[2] Keep away from nitric acid, perchlorates, or peroxides.[2]

  • Acids: CAUTION. As a base, it will react with strong acids.[2] If mixing into a liquid waste stream, ensure the pH is stable or neutralize slowly.

Visualizing the Decision Matrix

The following decision tree illustrates the logical flow for categorizing this specific chemical waste.

WasteSegregation Start Waste: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine StateCheck Current Physical State? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath Dry Solid LiquidPath Solution (Reaction Mix/HPLC) StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste Container (Label: Halogenated Organic Solid) SolidPath->SolidBin Pack in Drum/Jar SolventCheck Solvent Composition? LiquidPath->SolventCheck HaloStream Halogenated Solvent Waste (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream Default Path (Due to Br) NonHaloStream Non-Halogenated Waste (Only if <1% Halogen content - RARE) SolventCheck->NonHaloStream Strictly Prohibited (Bromine Contamination)

Figure 1: Waste Stream Segregation Logic. Note that the presence of Bromine defaults the liquid stream to "Halogenated" regardless of the solvent carrier.[2]

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Direct disposal of the solid is preferred to minimize waste volume.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original vendor container if compatible.[2]

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Constituents: "7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine".[1][2]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[2]

    • Coding: Add "Halogenated Organic Solid".

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (secondary containment) before placing it in the lab's satellite accumulation area (SAA).

  • EHS Handoff: Request pickup by your facility’s Environmental Health & Safety (EHS) team.[2]

    • Destruction Method: High-temperature incineration (>1000°C) with acid gas scrubbing.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Common in synthesis or HPLC workflows.[2]

  • Stream Selection: Pour into the Halogenated Solvent carboy (often red or yellow tagged).[2]

    • Why? Even if dissolved in Methanol (non-halogenated), the presence of the brominated solute contaminates the entire mixture, rendering it "Halogenated Waste" under RCRA guidelines (EPA "Mixture Rule").[2]

  • Concentration Limit: If the concentration is high (>10%), consider precipitating the solid to dispose of separately (Scenario A) to reduce the cost of liquid waste incineration, though this is optional.[2]

  • pH Check: If the solution contains acids (e.g., TFA from HPLC), ensure the waste carboy is compatible.[2] The basic nitrogen on the pyridine ring may buffer the solution slightly, but verify no exotherms occur.

Safety Engineering & PPE

Engineering Controls:

  • Fume Hood: MANDATORY.[2][6] All transfers must occur inside a certified chemical fume hood to capture dust and organic vapors.[2]

  • Static Control: If handling >1 kg, ensure containers are grounded to prevent static discharge ignition of dust.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for the solid.[2] If dissolved in DCM or Acetone, consult a glove compatibility chart for the solvent.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[2] Safety glasses are insufficient if there is a splash risk with the basic solution.[2]

  • Respiratory: If weighing fine powder outside a hood (strongly discouraged), use an N95 or P100 particulate respirator.[2]

Emergency Spill Response

Spill Type: Dry Powder [2]

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE Up: Wear goggles, nitrile gloves, and a lab coat.[2]

  • Contain: Do not dry sweep if dust generation is likely.[2] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated for hazardous chemicals.[2]

  • Clean: Wipe the area with a soap/water solution.[2]

  • Dispose: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bin.

Spill Type: Liquid Solution [2][8]

  • Absorb: Use a universal spill pad or vermiculite.[2]

  • Neutralize: If the solvent is acidic, use sodium bicarbonate.[2] If basic (due to the pyridine), simple absorption is usually sufficient.

  • Collect: Scoop absorbed material into a sealable bag/jar. Label as "Debris contaminated with [Solvent] and Brominated Heterocycle."[2]

Regulatory Compliance (RCRA/EPA)

  • Waste Classification: This material is likely a Non-Listed Hazardous Waste unless specific commercial chemical product listings apply (rare for research intermediates).[2]

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001) or Corrosive (D002) in solid form, but toxicity characteristics must be assumed.[2]

  • Halogen Requirement: Under 40 CFR 268 (Land Disposal Restrictions), halogenated organic compounds (HOCs) generally require incineration rather than landfilling.[2]

  • Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and can disrupt municipal water treatment bacteria.[2]

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. Retrieved from [2]

  • PubChem. (n.d.).[2] Compound Summary: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.[1][2] National Library of Medicine.[2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from

  • Combi-Blocks. (2023). Safety Data Sheet: QN-4806. Retrieved from [2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational and safety framework for the handling of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (CAS No. 1044771-89-2). As a specialized heterocyclic compound, its specific toxicological properties are not extensively documented. Therefore, this protocol is built upon a conservative approach, inferring potential hazards from its structural relatives—halogenated pyridines and other imidazo-based derivatives—to ensure the highest level of safety for all laboratory personnel.

Inferred Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be based on analogous structures. The pyridine backbone is associated with significant health risks, including being harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Studies on other imidazo-based heterocyclic derivatives suggest a potential for cytotoxicity.[3] The presence of a bromine atom further indicates that the compound should be treated as a potential irritant and sensitizer.

Therefore, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine should be handled as a substance that is:

  • Acutely Toxic: By inhalation, ingestion, and dermal contact.

  • An Irritant: To the skin, eyes, and respiratory tract.[4][5]

  • Potentially Mutagenic or Carcinogenic: Lacking data to the contrary, this potential should be assumed.[2]

All handling procedures must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[6]

Core PPE Protocol: A Multi-Barrier Defense System

The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense, complementing essential engineering controls like fume hoods. The following protocol establishes the minimum requirements for handling this compound.

Eye and Face Protection

Direct contact with pyridine derivatives can cause serious eye irritation or damage.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: When handling solutions or performing transfers, chemical splash goggles are mandatory.[7][8]

  • High-Risk Operations: For large-volume transfers or procedures with a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[9]

Skin and Body Protection

To prevent dermal absorption and contamination of personal clothing, robust body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[10]

  • Apron: For procedures involving significant quantities of liquids, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[10]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.

Hand Protection (Gloves)

Choosing the correct gloves is critical, as no single material is impervious to all chemicals.

  • Glove Selection: Nitrile gloves are suitable for incidental contact and provide good resistance against many solvents and pyridine-type compounds.[6][11] However, due to the lack of specific permeation data for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, a conservative approach is necessary.

  • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[11] If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves. Gloves should be changed every 1-2 hours during extended procedures or immediately upon suspected contamination.

Respiratory Protection

While all work should be performed in a fume hood, respiratory protection may be required in emergency situations.

  • Standard Operations: No respiratory protection is needed if work is conducted within a properly functioning chemical fume hood.[12]

  • Emergency (e.g., Large Spill): In the event of a significant spill outside of a fume hood, personnel must evacuate. Emergency responders should use a full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA).[4][9]

PPE Selection and Operational Plan

This table summarizes the required PPE for various laboratory tasks involving 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNone Required
Weighing Solid Safety Glasses with Side ShieldsDouble Pair Nitrile GlovesLab CoatNone (in fume hood)
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Chemical ApronNone (in fume hood)
Running Reaction Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNone (in fume hood)
Waste Disposal Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Chemical ApronNone (in fume hood)
Spill Cleanup Full Face Shield & GogglesHeavy-duty Nitrile/Neoprene GlovesChemical Resistant Suit/ApronAir-Purifying Respirator

Step-by-Step Methodologies

Protocol 1: Donning and Doffing PPE
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don required eye/face protection.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

    • Remove the lab coat and hang it in the designated area or dispose of it if contaminated.

    • Remove eye/face protection and clean as needed.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Protocol 2: Emergency Response Plan
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.

  • Eye Contact: Use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Small Spill (in fume hood):

    • Alert others in the area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6][13]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill: Evacuate the laboratory immediately and notify the institutional Environmental Health and Safety (EHS) department.[14]

Disposal Plan

All materials contaminated with 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be placed in a clearly labeled, sealed hazardous waste bag or container.[12]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[15][16] Do not pour any amount down the drain.[6]

  • Disposal Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidelines.[12][15]

PPE Workflow and Decision Diagram

The following diagram outlines the logical flow for ensuring proper PPE selection and use when working with 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.

PPE_Workflow start Start: Plan to handle 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine check_fume_hood Is a certified chemical fume hood available and working? start->check_fume_hood stop STOP WORK Consult EHS check_fume_hood->stop No ppe_selection Select Task-Specific PPE (Refer to Table) check_fume_hood->ppe_selection Yes don_ppe Don PPE (Protocol 1) ppe_selection->don_ppe conduct_work Perform Work Inside Fume Hood don_ppe->conduct_work check_exposure Spill or Exposure Occurred? conduct_work->check_exposure emergency_protocol Execute Emergency Protocol (Protocol 2) check_exposure->emergency_protocol Yes doff_ppe Doff PPE Correctly (Protocol 1) check_exposure->doff_ppe No emergency_protocol->doff_ppe waste_disposal Dispose of Contaminated Waste and PPE doff_ppe->waste_disposal end End of Procedure waste_disposal->end

Caption: PPE selection and procedural workflow for handling 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.

References

  • Safety Data Sheet: pyridine - Chemos GmbH&Co.KG.
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).
  • Pyridine, ACS - Cole-Parmer. (2016).
  • Incident management: pyridine - GOV.UK. (2015).
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine - Sigma-Aldrich.
  • Personal Protective Equipment Selection Guide - University of Arizona. (2015).
  • PYRIDINE - Safety Data Sheet.
  • Personal Protective Equipment | US EPA. (2025).
  • PYRIDINE FOR SYNTHESIS - Loba Chemie.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024).
  • Safety Guidelines for Handling Chemicals - HPE Support.
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • Lab Safety Equipment & PPE - ChemTalk.
  • 7-Bromo-3H-imidazo[4,5-b]pyridine - CymitQuimica. (2023).
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.